Silicon dioxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dioxosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O2Si/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiO2, O2Si | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | silica | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silica | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Silicon dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31392-49-1 | |
| Record name | Silica, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1029677 | |
| Record name | Silica | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.084 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Silica | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SILICON DIOXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Silica, amorphous | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/620 | |
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| Record name | Silica | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |
CAS No. |
7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chalcedony (SiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Quartz (SiO2) | |
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| Record name | Stishovite (SiO2) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tridymite (SiO2) | |
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| Record name | Silica | |
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| Record name | Lussatite | |
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| Record name | Silicon dioxide | |
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| Record name | Stishovite (SiO2) | |
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| Record name | Quartz | |
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| Record name | Tridymite | |
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| Record name | Agate (SiO2) | |
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| Record name | Keatite (SiO2) | |
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| Record name | Silica, vitreous | |
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| Record name | Silane, dioxo- | |
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| Record name | Quartz-beta | |
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| Record name | Silicon dioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11132 | |
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| Record name | Silica | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Silica | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SILICON DIOXIDE | |
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| Record name | Silica | |
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Melting Point |
3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |
| Record name | SILICA, AMORPHOUS | |
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| Record name | AMORPHOUS SILICA | |
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| Record name | Silica | |
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Fundamental Structural Architectures and Phase Behavior of Silicon Dioxide
Polymorphism and Crystallography of Silicon Dioxide
Crystalline Polymorphic Phases of SiO₂: Synthesis and Structural Elucidation
The crystalline forms of this compound are broadly categorized into low-pressure and high-pressure polymorphs, each stable under specific temperature and pressure regimes. quartzpage.de
At ambient and near-ambient pressures, several key polymorphs of silica (B1680970) are observed. These are often referred to as the low-pressure polymorphs and are the most common forms found in the Earth's crust. aip.orglibretexts.org
Alpha-Quartz (α-quartz) is the thermodynamically stable form of this compound at ambient temperature and pressure. wikipedia.orgaip.org It possesses a trigonal crystal structure. materialsproject.org The structure consists of interlinked SiO₄ tetrahedra arranged in a helical fashion. aip.org
Beta-Quartz (β-quartz) is the high-temperature counterpart to α-quartz, with a transition temperature of 573°C at atmospheric pressure. quartzpage.de This transition is displacive, meaning it involves a slight shift in atomic positions without breaking any chemical bonds. quartzpage.de β-quartz has a hexagonal crystal structure and a more open arrangement than α-quartz. aip.org
Tridymite and Cristobalite are high-temperature polymorphs of silica. aip.orgprinceton.edu Cristobalite is stable at higher temperatures than tridymite. princeton.edu Both exist in low-temperature (α) and high-temperature (β) forms. aip.org The fundamental building blocks of β-tridymite and β-cristobalite are sheets of SiO₄ tetrahedra arranged in hexagonal rings, with the tetrahedra alternately pointing up and down. aip.org These sheets are then stacked in a two-layer sequence for β-tridymite and a three-layer sequence for β-cristobalite. aip.org The transformation from quartz to cristobalite at high temperatures involves a significant volume change. chemicalbook.com
| Low-Pressure Polymorph | Crystal System | Typical Formation Conditions |
| Alpha-Quartz (α-quartz) | Trigonal | Ambient temperature and pressure |
| Beta-Quartz (β-quartz) | Hexagonal | Above 573°C at atmospheric pressure |
| Tridymite | Orthorhombic (α), Hexagonal (β) | High temperatures (metastable at lower temps) |
| Cristobalite | Tetragonal (α), Cubic (β) | High temperatures (metastable at lower temps) |
Under conditions of high pressure, the structure of this compound undergoes significant densification, leading to the formation of high-pressure polymorphs. These are often found in meteorite impact craters and are of great interest in geophysics. ceramics-silikaty.cz
Coesite , discovered in the 1950s, is a high-pressure polymorph that is still composed of interconnected SiO₄ tetrahedra, but in a much denser arrangement than the low-pressure forms. quartzpage.deceramics-silikaty.czacs.org It forms at pressures around 2-3 GPa. researchgate.net
Stishovite represents a more dramatic structural change. In stishovite, the silicon atom is octahedrally coordinated to six oxygen atoms (SiO₆), a departure from the tetrahedral coordination found in most other silica polymorphs. wikipedia.orgaip.org This results in a significantly higher density. wikipedia.org Stishovite has a rutile-type structure and is stable at pressures above approximately 8-10 GPa. acs.orgresearchgate.net
Post-Stishovite Phases , such as a CaCl₂-type structure and an α-PbO₂-like phase (seifertite), have been observed at even higher pressures. researchgate.net The transition from stishovite to the CaCl₂-type structure occurs at around 50 GPa. researchgate.net Further compression leads to the formation of the α-PbO₂-type structure at pressures exceeding approximately 105 GPa. researchgate.net These phases are characterized by even greater densities and are relevant to understanding the composition of the Earth's deep mantle. ceramics-silikaty.cz
| High-Pressure Polymorph | Coordination | Approximate Formation Pressure |
| Coesite | 4:2 | ~2-3 GPa |
| Stishovite | 6:3 | > 8-10 GPa |
| CaCl₂-type Silica | 6:3 | ~50 GPa |
| α-PbO₂-like Silica (Seifertite) | 6:3 | > 100 GPa |
Low-Pressure Polymorphs (e.g., Alpha-Quartz, Beta-Quartz, Tridymite, Cristobalite)
Amorphous this compound: Network Models and Structural Relaxation
In addition to its crystalline forms, this compound can also exist in an amorphous state, commonly known as silica glass or fused silica. princeton.edu In amorphous SiO₂, the fundamental SiO₄ tetrahedra are still present, but they are connected in a continuous random network (CRN) without long-range order. vanderbilt.edu This lack of periodicity distinguishes it from the crystalline polymorphs.
The Continuous Random Network (CRN) model , first proposed by Zachariasen, is the most widely accepted model for the structure of amorphous SiO₂. vanderbilt.edu In this model, the local structure of SiO₄ tetrahedra is largely preserved, but the Si-O-Si bond angles and dihedral angles vary randomly throughout the material. vanderbilt.edu This leads to a distribution of ring sizes, in contrast to the well-defined ring structures in crystalline polymorphs. aip.org
Structural relaxation in amorphous silica refers to the process by which the glass structure evolves towards a more stable, lower-energy state. This can be influenced by factors such as temperature and the presence of other molecules like water. vanderbilt.edu The relaxation process can involve adjustments in bond angles and the local network topology to relieve strain.
Structural Characterization Methodologies for SiO₂ Polymorphs
A variety of experimental techniques are employed to elucidate the intricate structures of this compound polymorphs.
X-ray Diffraction (XRD) is a primary tool for identifying crystalline phases and determining their lattice parameters. appliedmineralogy.com Powder XRD is used to analyze polycrystalline samples, while single-crystal XRD provides detailed structural information. appliedmineralogy.comunivie.ac.at
Raman Spectroscopy is sensitive to the vibrational modes of the SiO₂ network and can distinguish between different polymorphs based on their unique spectral fingerprints. mdpi.com
Infrared (IR) Spectroscopy provides information about the vibrational modes of Si-O bonds and can be used to study the surface chemistry and structure of silica polymorphs. cmu.ac.th
X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local atomic environment around silicon atoms. It can distinguish between different coordination numbers (e.g., tetrahedral vs. octahedral) and provide information on bond lengths and coordination. geoscienceworld.org
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ²⁹Si NMR, is sensitive to the local environment of silicon atoms and can provide information about the connectivity of SiO₄ tetrahedra. geoscienceworld.org
Phase Transitions and Transformational Mechanisms under Extreme Conditions
Under extreme conditions of pressure and temperature, this compound undergoes a series of phase transitions. The mechanisms of these transformations can be complex and are influenced by factors such as the rate of pressure or temperature change and the presence of non-hydrostatic stresses.
The transformations between low-pressure polymorphs like quartz, tridymite, and cristobalite are known as reconstructive transformations , which involve the breaking and reforming of Si-O bonds and significant changes in the network topology. researchgate.net In contrast, the α-β transitions in quartz, tridymite, and cristobalite are displacive transformations , involving only small atomic displacements and no bond breaking. researchgate.net
Under high pressure, the transformation from four-coordinated silica (like quartz or coesite) to six-coordinated silica (stishovite) is a major reconstructive transition. univie.ac.at At even higher pressures, further transitions to post-stishovite phases occur. researchgate.net The kinetics of these transformations are crucial; for instance, at room temperature, cristobalite can undergo a series of transitions to different high-pressure phases. The specific pressure-temperature path can influence which polymorphs are formed. For example, under dynamic compression, the formation of coesite and stishovite from α-quartz shows a strong dependence on temperature. osti.gov
High-Pressure Induced Structural Reorganization and Densification Mechanisms (e.g., Tetrahedral-to-Octahedral Coordination Transitions)
Under ambient conditions, silicon in SiO₂ is typically found in a tetrahedral coordination (SiO₄), bonded to four oxygen atoms. However, the application of high pressure induces significant structural reorganization and densification. A key mechanism in this process is the transition from tetrahedral to octahedral (SiO₆) coordination. researchgate.netresearchgate.netucl.ac.uk This transformation is not abrupt but occurs gradually through the formation of intermediate pentahedral (SiO₅) units. researchgate.netresearchgate.net Molecular dynamics simulations have shown that while the tetrahedral coordination is maintained up to approximately 5 GPa, the transition to octahedral coordination becomes significant at higher pressures, with the majority of silicon cations adopting an octahedral arrangement beyond 30 GPa. researchgate.netresearchgate.net The pressure range of 5–15 GPa is a critical region where structural transformation is particularly pronounced, featuring the coexistence of SiO₄, SiO₅, and SiO₆ units. vnu.edu.vn At even higher pressures, above 100 GPa (megabar pressures), further densification involves the formation of more highly coordinated species, including seven-fold coordinated silicon ( researcher.lifeSi) and four-fold coordinated oxygen ( researchgate.netO). osti.gov This contrasts with crystalline silica, where densification can occur through phase transitions without a gradual change in coordination. osti.gov The process of densification under pressure is also influenced by temperature, with structural transitions at higher temperatures occurring at greater pressures. researchgate.net The application of temperature during compression promotes structural reorganization and relaxation, leading to a more stable and homogeneous densified glass compared to cold-compressed samples. frontiersin.org This is evidenced by the reduction of strained bond angles in hot-compressed glass. frontiersin.org
The following table summarizes the pressure-induced coordination changes in amorphous this compound:
| Pressure Range | Predominant Silicon Coordination | Key Structural Features |
|---|---|---|
| < 5 GPa | Tetrahedral (SiO₄) | Stable tetrahedral network. researchgate.netresearchgate.net |
| 5 - 15 GPa | Mixed (SiO₄, SiO₅, SiO₆) | Strong structural transformation with coexistence of tetrahedral, pentahedral, and octahedral units. vnu.edu.vn |
| > 30 GPa | Octahedral (SiO₆) | Dominance of octahedral coordination. researchgate.netresearchgate.net |
| > 100 GPa | Higher coordinations ( researcher.lifeSi) | Formation of highly coordinated silicon and oxygen species. osti.gov |
Temperature-Driven Polymorphic Transformations and Their Kinetic Aspects
Temperature is another critical factor governing the polymorphic transformations of this compound. The stable form of SiO₂ at low temperatures and atmospheric pressure is β-quartz. chemicalbook.com As the temperature increases, a series of phase transitions occur:
These transformations are associated with significant volume changes and are crucial in various industrial processes, such as the production of silicon. ntnu.no The kinetics of these transformations can be complex. For instance, the β-to-α transformation in some systems follows second-order Avrami kinetics, suggesting a nucleation and growth mechanism. acs.org The melting points of α-tridymite and α-cristobalite are 1670°C and 1713°C, respectively. chemicalbook.com Upon cooling from the molten state, an amorphous form known as fused silica is produced. chemicalbook.com
The table below outlines the key temperature-driven polymorphic transformations of this compound at atmospheric pressure.
| Transformation | Temperature | Nature of Transformation |
|---|---|---|
| β-quartz ↔ α-quartz | 573°C (846 K) | Reversible chemicalbook.comresearchgate.net |
| α-quartz → α-tridymite | 870°C | Irreversible (kinetically slow) chemicalbook.comntnu.no |
| α-quartz → α-cristobalite | > 1250°C | Irreversible chemicalbook.com |
| α-tridymite → α-cristoballite | 1470°C | Irreversible chemicalbook.com |
Incommensurate Phase Transitions and Associated Phenomena
Between the α- and β-phases of quartz, an incommensurate (INC) phase exists over a narrow temperature range of about 1.3 K around 847 K. metu.edu.tritp.ac.ru This phase is characterized by a structural modulation that is not commensurate with the underlying crystal lattice. The transition from the α-phase to the incommensurate phase is first-order, while the transition from the incommensurate phase to the β-phase is second-order. metu.edu.tr The formation of the incommensurate structure is driven by a strong coupling between elastic strain and the spatial gradient of the order parameter. itp.ac.ru Electron microscopy studies have revealed a triangular pattern of microdomains in the incommensurate phase. itp.ac.ru A novel type of incommensurate phase, the elongated-triangle (ELT) phase, has been observed near the lock-in transition to the α-phase. itp.ac.ru This ELT phase is both ferroelectric and ferroelastic. itp.ac.ru The wave vector of the incommensurate modulation rotates continuously as the temperature is lowered. aps.org
Pressure-Induced Amorphization and Recrystallization Pathways
Crystalline this compound can transform into an amorphous state under high pressure, a phenomenon known as pressure-induced amorphization. geoscienceworld.org For instance, α-quartz begins to amorphize at pressures around 15 GPa, particularly under non-hydrostatic conditions. geoscienceworld.orglasphub.com The mechanism for this transformation involves the flexibility of silicon coordination, which can be four-, five-, or six-fold. lasphub.com This flexibility leads to competing pathways for transformation to denser crystalline forms or to an amorphous state. lasphub.com The high energy barriers associated with breaking Si-O bonds are a key kinetic factor driving amorphization. lasphub.com
Interestingly, upon further compression, the amorphous phase can recrystallize into a new high-pressure crystalline phase. For example, in some systems, recrystallization is observed at pressures around 33 GPa. researchgate.net This phenomenon of pressure-induced amorphization followed by recrystallization has been observed in other materials as well and is a subject of ongoing research. researchgate.netosti.govaip.org
Defect Chemistry and Electronic Structure of this compound
The ideal structure of this compound, whether crystalline or amorphous, can be disrupted by the presence of defects. These defects can be intrinsic, arising from the network itself, or extrinsic, introduced by impurities. They play a crucial role in determining the material's electronic and optical properties.
Intrinsic Point Defects within Crystalline and Amorphous this compound Networks (e.g., Oxygen Vacancies, Strained Si-O Bonds, E' Centers)
Intrinsic point defects are imperfections in the SiO₂ network that involve only silicon and oxygen atoms. Some of the most significant intrinsic defects include:
The amorphous nature of SiO₂ strongly influences the properties and stability of these defects. tuwien.ac.at
| Defect Type | Description | Precursor/Formation Mechanism |
|---|---|---|
| Oxygen Vacancy (NOV) | A missing oxygen atom between two silicon atoms, often resulting in a Si-Si bond. | Disruption of the Si-O-Si linkage. vanderbilt.edu |
| E' Center | A silicon atom bonded to three oxygen atoms with a dangling bond (·Si≡O₃). | Trapping a hole at an oxygen vacancy; can also form from other network defects. researchgate.netaps.orgresearchgate.net |
| Strained Si-O Bond | Si-O bonds with bond angles and/or lengths deviating from the ideal, making them weaker. | Inherent to the amorphous structure. kuleuven.be |
| Non-Bridging Oxygen Hole Center (NBOHC) | An oxygen atom bonded to only one silicon atom, with a trapped hole (Si-O·). | Often associated with an excess of oxygen. vanderbilt.educore.ac.uk |
Extrinsic Defect Formation and Impurity-Mediated Interactions (e.g., Hydrogen-Induced Defects, Chlorine Incorporation)
Extrinsic defects are formed when foreign atoms are incorporated into the SiO₂ network. Hydrogen and chlorine are two common and technologically important impurities.
Hydrogen-Induced Defects: Hydrogen is a ubiquitous impurity in SiO₂ and can both passivate existing defects and create new ones. tuwien.ac.at Atomic hydrogen (H) can diffuse through the silica network and break strained Si-O bonds, leading to the formation of a hydroxyl group (Si-OH) and a silicon dangling bond (an E' center). kuleuven.betuwien.ac.atcore.ac.uk This process has activation barriers ranging from 0.5 to 1.3 eV. kuleuven.be Hydrogen can also interact with oxygen vacancies. The reaction of a hydrogen atom with an oxygen vacancy can form a hydrogen bridge defect, and a second hydrogen atom can fully passivate the vacancy. tuwien.ac.at However, the arrival of a proton (H⁺) at a passivated silicon dangling bond (Si-H) at the Si/SiO₂ interface can lead to depassivation, reforming the dangling bond and creating a hydrogen molecule. researchgate.netkuleuven.be
Chlorine Incorporation: Chlorine is often introduced during the thermal oxidation of silicon to improve the properties of the resulting SiO₂ film. lehigh.edu Chlorine tends to segregate near the Si/SiO₂ interface. lehigh.eduiaea.org The incorporation of chlorine can reduce interface trap density and relax strained silicon bonds. aip.org However, the specific distribution of chlorine within the oxide depends on the chlorination source (e.g., HCl vs. Cl₂). iaea.org For instance, in oxides grown in an HCl/O₂ ambient, chlorine is primarily found at the interface, whereas in a Cl₂/O₂ ambient, it is more evenly distributed throughout the oxide. iaea.org There is a close correlation between the distribution of hydrogen and chlorine in these oxides. iaea.org
| Impurity | Interaction with SiO₂ Network | Resulting Defects/Effects |
|---|---|---|
| Hydrogen (H, H⁺) | Breaks strained Si-O bonds, passivates/depassivates dangling bonds, interacts with oxygen vacancies. | Formation of hydroxyl E' centers, hydrogen bridges, passivation of defects, creation of interface traps. kuleuven.betuwien.ac.atresearchgate.net |
| Chlorine (Cl) | Incorporates into the oxide network, primarily near the Si/SiO₂ interface. | Reduction of interface traps, relaxation of strained bonds. lehigh.eduaip.org Can also lead to increased porosity at higher concentrations/temperatures. aip.org |
Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | SiO₂ |
| Silicon | Si |
| Oxygen | O₂ |
| Hydrogen | H₂ |
| Chlorine | Cl₂ |
| Hydrogen Chloride | HCl |
| Water | H₂O |
| Carbon | C |
| Aluminum | Al |
| Phosphorus | P |
| Forsterite | Mg₂SiO₄ |
| Germanium Dioxide | GeO₂ |
| Tin(IV) Iodide | SnI₄ |
| Aluminum Oxide | Al₂O₃ |
| Cristobalite | SiO₂ |
| Tridymite | SiO₂ |
| Quartz | SiO₂ |
| Coesite | SiO₂ |
| Stishovite | SiO₂ |
| Fused Silica | SiO₂ (amorphous) |
Electronic Band Structure, Density of States, and Band Gap Engineering in this compound
The electronic properties of this compound (SiO₂), a cornerstone material in modern electronics, are fundamentally governed by its electronic band structure, density of states, and the potential for engineering its band gap. As a wide-bandgap insulator, SiO₂'s ability to block current flow is a direct consequence of these characteristics. ucl.ac.uktuwien.ac.at
The electronic band structure of a material describes the ranges of energy that an electron is allowed to possess. In SiO₂, these allowed energy ranges are called energy bands, separated by a large forbidden energy region known as the band gap. The highest energy band that is completely filled with electrons at absolute zero temperature is the valence band, while the lowest empty band is the conduction band. For an electron to conduct electricity, it must be excited from the valence band to the conduction band, a process that requires a significant amount of energy due to the wide band gap of SiO₂. tuwien.ac.atusu.edu The valence band in amorphous SiO₂ is primarily formed from the non-bonding 2p orbitals of oxygen atoms, with contributions from Si-O bonding orbitals. ras.ruresearchgate.net The conduction band, conversely, is composed of anti-bonding Si-O orbitals.
Band gap engineering refers to the modification of the electronic band gap of a material to tailor its properties for specific applications. In the context of silicon-based devices, the band structure of two-dimensional silicon photonic crystals can be altered through processes like oxidation and subsequent oxide etching. odu.edu During the thermal oxidation of silicon, three simultaneous processes affect the band gap: the consumption of silicon, its replacement by this compound, and the expansion of SiO₂ dimensions. odu.edu The consumption of silicon tends to broaden the band gap, while the latter two processes tend to narrow it. odu.edu By controlling these processes, for instance by varying the oxide thickness, the photonic band gap can be tuned. odu.edu Research has shown that there is an optimal oxide thickness that results in the maximum change in the band gap. odu.edu
The band gap of this compound can vary depending on its crystalline form (polymorph) or if it is in an amorphous state.
Band Gap of Different this compound Forms
| Form of this compound | Reported Band Gap (eV) | Reference |
|---|---|---|
| Amorphous SiO₂ (fused silica) | ~8.9 | tuwien.ac.atusu.eduucl.ac.uk |
| Amorphous SiO₂ (calculated) | ~5.1 | researchgate.net |
| Amorphous SiO₂ (ALD-grown) | 9.4 | mdpi.com |
| Rutile SiO₂ (calculated) | 8.85 | researchgate.net |
| Annealed SiO₂ (at 1000 °C) | 2.22 | ekb.egekb.eg |
Mechanisms of Charge Trapping and Electronic Transport Phenomena in SiO₂ Dielectrics
The performance and reliability of devices utilizing this compound as a dielectric are critically influenced by charge trapping and electronic transport phenomena. These processes can lead to changes in device characteristics, degradation, and eventual failure.
Mechanisms of Charge Trapping
Charge trapping involves the localization of electrons or holes at defect sites within the SiO₂ or at its interface with silicon. These trapped charges can alter the internal electric field and degrade the dielectric's insulating properties. The primary classification of charges and traps in SiO₂ layers includes four types: interface trapped charges, fixed oxide charge, mobile oxide charge, and oxide trapped charge. utwente.nl
Interface Trapped Charges (Qit): These are charges located at the Si-SiO₂ interface, arising from the disruption of the periodic lattice structure. utwente.nl Defects such as silicon dangling bonds (trivalent silicon) are common interface traps. These traps can exchange charge with the silicon substrate. utwente.nl
Oxide Trapped Charges (Qot): These traps are associated with defects within the bulk of the SiO₂ film. utwente.nl They are often initially neutral and can become charged by capturing electrons or holes injected into the oxide. utwente.nl Ionizing radiation or high-field stress can create electron-hole pairs in the oxide; while electrons are highly mobile and are quickly swept out, the less mobile holes can be trapped in deep, long-lived sites, particularly near the Si/SiO₂ interface. nasa.gov Defects responsible for hole trapping are often linked to the non-stoichiometric transition layer near the interface, a consequence of the oxidation process. nasa.gov In some cases, electron trapping can also occur, and both positive and negative charge buildup can lead to dielectric breakdown. nasa.gov
Classification of Charge Traps in this compound
| Trap Type | Location | Description | Common Causes |
|---|---|---|---|
| Interface Trapped Charges (Qit) | Si-SiO₂ Interface | Charges trapped at the interface that can exchange charge with the silicon. utwente.nl | Lattice mismatch, dangling bonds, impurities. utwente.nlnasa.gov |
| Fixed Oxide Charge (Qf) | Near Si-SiO₂ Interface | Typically positive charges that are immobile under an applied electric field. utwente.nl | Oxidation process conditions, excess trivalent silicon or ionized oxygen centers. utwente.nl |
| Mobile Oxide Charge (Qm) | Bulk SiO₂ | Mobile ions, such as sodium, that can drift under bias-temperature stress. utwente.nl | Contamination from processing environment. utwente.nl |
| Oxide Trapped Charges (Qot) | Bulk SiO₂ | Electrons or holes trapped at defect sites within the oxide. utwente.nl | Radiation, high electric field stress, electron/hole injection. utwente.nlnasa.gov |
Electronic Transport Phenomena
Under a sufficiently high electric field, electrons can be transported through the SiO₂ dielectric, leading to a leakage current. The dominant transport mechanism depends on the oxide thickness and the applied field.
Fowler-Nordheim Tunneling: In relatively thick oxides (typically > 4-5 nm) and under high electric fields, electrons can tunnel from the electrode's Fermi level through a triangular portion of the energy barrier into the conduction band of the SiO₂. aip.orgscispace.comtuwien.ac.at This process is known as Fowler-Nordheim (FN) tunneling. aip.orgscispace.com The current is highly dependent on the electric field. The theory has been extensively used to characterize electronic conduction in thermally grown SiO₂. aip.orgscispace.com Studies have observed FN tunneling for both electrons and holes. aip.org
Direct Tunneling: As oxide layers are scaled down to ultrathin dimensions (typically < 3-4 nm), electrons can tunnel directly through the entire trapezoidal energy barrier from the cathode to the anode. tuwien.ac.atiosrjournals.orgusf.edu This direct tunneling (DT) current increases exponentially as the oxide thickness decreases, posing a fundamental limit to the scaling of SiO₂ gate dielectrics. usf.eduaip.org The effective mass of the tunneling electron is a key parameter in modeling this phenomenon. researchgate.netresearchgate.net
Poole-Frenkel Emission: This transport mechanism involves the field-assisted thermal emission of trapped electrons from trap states into the conduction band of the dielectric. researchgate.netbohrpub.com The applied electric field lowers the potential barrier of the trap, increasing the probability of emission. bohrpub.com Poole-Frenkel (PF) conduction is often observed at higher temperatures and can be a dominant leakage current mechanism in some cases, particularly in materials with a significant density of traps. researchgate.netiaea.orgaip.orgscientific.net It is sometimes referred to as "trap-hopping" conduction. scientific.net
Comparison of Electronic Transport Mechanisms in SiO₂
| Mechanism | Description | Governing Factors | Typical Conditions |
|---|---|---|---|
| Fowler-Nordheim Tunneling | Field-assisted tunneling through a triangular barrier into the oxide conduction band. aip.orgtuwien.ac.at | Electric field, barrier height, effective mass. aip.org | Thick oxides (>4-5 nm), high electric fields. ucl.ac.uk |
| Direct Tunneling | Tunneling of carriers directly through the entire oxide barrier. tuwien.ac.at | Oxide thickness, barrier height, effective mass. researchgate.netresearchgate.net | Ultrathin oxides (<3-4 nm), low to moderate fields. iosrjournals.orgusf.edu |
| Poole-Frenkel Emission | Field-enhanced thermal excitation of trapped carriers into the conduction band. bohrpub.com | Electric field, temperature, trap depth and density. researchgate.netaip.org | Higher temperatures, presence of traps. scientific.net |
Advanced Synthesis and Fabrication Methodologies for Silicon Dioxide
Nanostructured Silicon Dioxide Synthesis Routes
The creation of nanostructured this compound involves various sophisticated techniques that allow for control over the material's final characteristics. These methods can be broadly categorized into solution-based approaches, vapor deposition techniques, template-assisted synthesis, and mechanical activation.
Solution-based methods are widely utilized for synthesizing this compound nanoparticles due to their versatility and scalability. mdpi.comnih.gov The sol-gel process is a prominent example, involving the transition of a colloidal suspension (sol) into a continuous liquid-phase network (gel). mdpi.com This method allows for the synthesis of SiO₂ nanoparticles with defined particle sizes, surface areas, and crystal structures. mdpi.com A key advantage of the sol-gel method is the ability to control the particle size and morphology by adjusting parameters such as reagent concentrations, catalyst type, temperature, and reaction conditions. nih.gov For instance, spherical dispersed silica (B1680970) nanoparticles are commonly prepared using precursors like tetraethyl orthosilicate (B98303) (TEOS), tetramethyl orthosilicate (TMOS), or sodium silicate (B1173343). nih.gov An alternative and more environmentally friendly approach within the sol-gel process utilizes sodium silicate (Na₂SiO₃) instead of the expensive and toxic TEOS. mdpi.com
Controlled precipitation is another effective solution-based route for producing silica particles. This method typically involves the neutralization of an aqueous alkali metal silicate solution, such as water glass (Na₂O·nSiO₂), with an acid like sulfuric acid (H₂SO₄) to precipitate SiO₂. nih.gov The properties of the precipitated silica are highly dependent on the synthesis conditions, including temperature, precipitation time, pH, and the use of surfactants. aip.org These factors influence the particle size, morphology, and aggregation state of the final product. aip.org For example, adjusting the temperature during the precipitation step can control the size of spherical silica particles, with lower temperatures generally leading to larger particles and higher temperatures resulting in smaller particles. rsc.org
| Parameter | Influence on Particle Size/Morphology | Source |
| Reagent Concentration | Can be varied to control particle size and morphology in sol-gel processes. | nih.gov |
| Catalyst Type | Affects the kinetics of the sol-gel reaction, influencing final particle characteristics. | nih.gov |
| Temperature | Higher temperatures in precipitation methods tend to produce smaller particles. | rsc.org |
| pH | A critical factor in controlling the precipitation and final properties of silica particles. | aip.org |
| Stirring Rate | Can be adjusted in modified Stöber methods to influence the phase domain of mesoporous silica nanoparticles. | acs.org |
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are essential techniques for fabricating high-quality this compound thin films and nanostructures, particularly in the semiconductor industry. snu.ac.kr These methods offer precise control over film thickness and conformality, which is critical for creating insulating layers, passivation coatings, and other components in electronic devices. snu.ac.krresearchgate.net
CVD involves the reaction of precursor gases on a substrate surface to form a solid film. For SiO₂, common precursors include silane (B1218182) (SiH₄) and tetraethoxysilane (TEOS), often reacted with an oxidant like ozone or oxygen. researchgate.netaip.org Plasma-Enhanced CVD (PECVD) is a variation that uses a plasma to energize the precursor gases, allowing for deposition at lower temperatures (300°C to 350°C) compared to traditional thermal CVD (650°C to 850°C) without compromising film quality. bcluae.commdpi.com The deposition rate and film properties in PECVD can be controlled by parameters such as reaction pressure, gas flow rates, and RF power. mdpi.com
ALD is a self-limiting process that builds films one atomic layer at a time, providing exceptional conformality and thickness control. snu.ac.kr The process involves sequential, alternating exposures of the substrate to a silicon precursor and a reactant. snu.ac.kr While ALD offers superior control, a significant challenge is its low growth per cycle (GPC), which can impact manufacturing costs. snu.ac.kr Research has focused on increasing the GPC, with some methods achieving rates as high as ~12-14 nm/cycle using specific precursors and catalysts. snu.ac.kr Both thermal and plasma-enhanced ALD processes are used, with aminosilane (B1250345) precursors being extensively studied. researchgate.net
| Technique | Precursors | Deposition Temperature | Key Characteristics |
| Thermal CVD | TEOS, Silane | 650°C - 850°C | High temperature, good film quality. bcluae.com |
| PECVD | SiH₄, N₂O, TEOS | 300°C - 350°C | Lower temperature, good film quality, uses plasma. bcluae.commdpi.com |
| ALD | Aminosilanes, O₃ | Varies (e.g., 525-700°C) | Self-limiting, excellent conformality and thickness control. snu.ac.krhanyang.ac.kr |
| Catalyzed CVD | SiCl₄, H₂O, NH₃ | 40-60°C | Low temperature deposition enabled by a catalyst. researchgate.net |
Template-assisted synthesis is a versatile approach for creating nanostructured this compound with controlled morphologies, such as nanowires and nanotubes. mdpi.comresearchgate.net This method utilizes either a "soft" or "hard" template to direct the formation of the desired silica structure. metall-mater-eng.com
Soft templating employs self-assembling organic molecules, such as surfactants or block copolymers, as structure-directing agents. metall-mater-eng.comrsc.org These molecules form micelles or other ordered structures in a solution, around which the silica precursor polymerizes. The organic template is then removed, typically by calcination, leaving behind a porous silica network. metall-mater-eng.com Emulsion templating is a specific type of soft templating that has proven effective for synthesizing anisotropic silica nanostructures like nanowires. mdpi.com For instance, a polyethylene (B3416737) glycol-based emulsion system has been used to create SiO₂ nanowires with uniform diameters. mdpi.com The advantage of soft templating lies in its one-step synthesis and the relatively easy removal of the template. metall-mater-eng.com
Hard templating , also known as nanocasting, uses a pre-existing solid material with a defined porous structure as the mold. metall-mater-eng.comfrontiersin.org Materials like anodic aluminum oxide (AAO) or mesoporous carbons are common hard templates. frontiersin.org The silica precursor infiltrates the pores of the template, and after solidification, the template is removed, often through etching with chemicals like hydrofluoric acid or sodium hydroxide (B78521). metall-mater-eng.comosti.gov While this method provides excellent control over the final structure's dimensions, the template removal step can be harsh and potentially compromise the integrity of the silica nanostructure. mdpi.comresearchgate.net Hard templating is advantageous for producing materials with good crystallinity due to the thermal stability of the silica template. metall-mater-eng.com
Mechanical activation, particularly through high-energy mechanical milling, is a solid-state method used to induce structural changes in this compound, such as amorphization and nanostructuring. rsc.orgsemi.ac.cn This technique involves subjecting crystalline SiO₂, like quartz, to intense mechanical forces within a ball mill. semi.ac.cn The process increases structural disorder, leading to the formation of an amorphous phase. rsc.org
During milling, the crystalline structure of SiO₂ is broken down, resulting in a decrease in particle size and an increase in surface area. researchgate.net The mechanical energy can also induce chemical reactions and the formation of defects within the material. rsc.orgscientific.net For example, milling can lead to the breaking of Si-O-Si bonds and the formation of surface hydroxyl groups (Si-OH). scientific.netsibran.ru The degree of amorphization and the final properties of the nanostructured silica depend on milling parameters such as milling time, speed, and the ball-to-powder ratio. semi.ac.cnrsc.org This method offers a simple, scalable, and environmentally friendly route to produce amorphous silica with potential applications in areas like energy storage. semi.ac.cn
| Milling Parameter | Effect on SiO₂ Structure | Source |
| Milling Time | Increased milling time leads to greater amorphization and reduced particle size. | semi.ac.cnresearchgate.net |
| Milling Speed | Higher speeds can accelerate the conversion of crystalline SiO₂ to its amorphous form. | rsc.org |
| Ball-to-Powder Ratio | Affects the energy transfer during milling and thus the efficiency of amorphization. | semi.ac.cn |
Template-Assisted Synthesis: Soft and Hard Templating Strategies (e.g., Emulsion Templating for Nanowires)
Precision Control of Morphology, Size, and Porosity
Achieving precise control over the morphology, size, and porosity of this compound is paramount for its application in advanced technologies. The ability to tailor these properties at the nanoscale allows for the development of materials with optimized performance characteristics.
The synthesis of monodispersed spherical this compound nanoparticles, where all particles are of a uniform size, is a significant area of research. The Stöber process, first reported in 1968, remains a cornerstone for producing such particles. wikipedia.org This sol-gel based method involves the hydrolysis and condensation of a silicon alkoxide precursor, typically TEOS, in an alcohol medium with ammonia (B1221849) as a catalyst. wikipedia.orgcore.ac.uk By carefully controlling reaction parameters such as the concentrations of reactants (TEOS, water, ammonia), temperature, and stirring speed, it is possible to produce nearly monodisperse silica spheres with diameters ranging from 50 to 2000 nm. wikipedia.orgjkcs.or.kr
Recent advancements and modifications to the Stöber method have enabled even finer control over particle size and the synthesis of smaller nanoparticles. For example, by adjusting the concentrations of ammonium (B1175870) hydroxide and water, and the reaction temperature, silica nanoparticles with controlled sizes below 200 nm can be reproducibly synthesized. mdpi.com Lowering the ammonia concentration allows for the production of particles under 30 nm. mdpi.com Other strategies include using different catalysts, such as L-lysine, or employing surfactants to guide the formation of particles with specific sizes and porosities. mdpi.com These highly uniform spherical nanoparticles are ideal for applications in colloidal studies, coatings, and as templates for creating more complex structures. wikipedia.orgacs.org The fabrication of this compound quantum dots, which are semiconductor nanocrystals small enough to exhibit quantum mechanical properties, also relies on these precise synthesis techniques to achieve the necessary size control for tuning their optical and electronic properties.
| Method | Precursor | Catalyst/Additive | Particle Size Range | Key Feature |
| Stöber Process | Tetraethyl orthosilicate (TEOS) | Ammonia | 50 - 2000 nm | Produces monodisperse spherical particles. wikipedia.org |
| Modified Stöber | TEOS | Ammonium Hydroxide | < 200 nm | Size control by varying reactant concentrations and temperature. mdpi.com |
| Modified Stöber | TEOS | L-lysine | 10 - 500 nm | Ammonia-free synthesis. core.ac.uk |
| Surfactant-Assisted | TEOS | Cetyltrimethylammonium chloride (C16TMACl) | Varies | Can produce mesoporous spherical particles. mdpi.com |
| Water-based Synthesis | - | - | 15 - >200 nm | Environmentally friendly, allows for regrowth to control size. acs.org |
Directed Synthesis of One-Dimensional this compound Nanostructures (e.g., Nanowires, Nanotubes)
The fabrication of one-dimensional (1D) this compound (SiO₂) nanostructures, such as nanowires and nanotubes, is driven by their unique properties, including high aspect ratios and tunable diameters at the nanoscale. mdpi.com These structures are synthesized through various directed methods, primarily involving template-based approaches that guide anisotropic growth. berkeley.edu Both hard templates, like anodic aluminum oxide (AAO), and soft templates are utilized to gain control over the dimensions of the resulting nanowires. mdpi.com
A prominent soft-template approach is the emulsion templating method. mdpi.com One such system uses a polyethylene glycol (PEG)-based emulsion in isopropanol (B130326) to produce SiO₂ nanowires. mdpi.comresearchgate.net In a typical synthesis, key parameters such as the molecular weight of PEG, and the concentrations of sodium citrate, ammonium, and tetraethyl orthosilicate (TEOS) are systematically optimized. mdpi.comresearchgate.net For instance, SiO₂ nanowires with uniform diameters of approximately 530 nm have been successfully prepared. mdpi.com Research has shown that while n-pentanol has been a common solvent, isopropanol can also serve as a viable continuous phase for nanowire synthesis. mdpi.comresearchgate.net
Another advanced strategy employs the self-assembly of biomolecules to template 1D silica nanostructures. acs.orgnih.gov In one study, an anionic peptide amphiphile (I₃E) was shown to self-assemble into long nanofibrils in an aqueous solution. nih.gov These negatively charged nanofibrils then served as templates for the synthesis of uniform silica nanotubes using 3-aminopropyltriethoxysilane (B1664141) (APTES) and TEOS as silica precursors. acs.orgnih.gov A key finding is that the nanotube diameters could be precisely controlled, ranging from 10 to 60 nm, by adjusting the reaction conditions to tune the interactions between the peptide template and the silicon species. acs.org This method represents a departure from traditional approaches that often rely on cationic templates. acs.orgnih.gov The anionic I₃E assemblies act as a template to attract the cationic APTES through electrostatic interactions and hydrogen bonding, with the adsorbed APTES also catalyzing the sol-gel reaction. acs.org
The table below summarizes key findings from different directed synthesis methods for 1D SiO₂ nanostructures.
| Synthesis Method | Template/Catalyst | Precursors | Resulting Nanostructure | Controllable Dimensions | Reference |
| Emulsion Templating | Polyethylene Glycol (PEG), Sodium Citrate | Tetraethyl Orthosilicate (TEOS), Ammonium | Nanowires | Diameter (~530 nm) | mdpi.comresearchgate.net |
| Peptide Self-Assembly | Anionic Peptide (I₃E) | 3-aminopropyltriethoxysilane (APTES), TEOS | Nanotubes | Diameter (10 - 60 nm) | acs.orgnih.gov |
| Template-Directed CVD | Polymer Brushes (PDMAEMA) | Tetramethyl Orthosilicate (TMOS) | Nanotubes, Porous Nanomaterials | Core/Shell Diameter, Length | uni-bayreuth.de |
Engineering of Meso- and Macro-Porous this compound Architectures for Tunable Properties
The engineering of porous this compound (PSiO₂) architectures allows for the precise tuning of their material properties, particularly their optical characteristics. acs.orgosti.govresearchgate.net A common fabrication method involves the electrochemical etching of a porous silicon (PSi) structure, followed by thermal oxidation to convert the PSi to PSiO₂. acs.orgosti.gov This process can create structures that are transparent at visible wavelengths with refractive indices ranging from 1.1 to 1.4. acs.org
A key advantage of these porous architectures is the ability to further tune their properties through post-fabrication modifications. acs.orgosti.gov For example, the refractive index can be significantly increased to over 2.0 by infilling the pores with titanium dioxide (TiO₂) via atomic layer deposition. acs.orgosti.gov This tunability is critical for designing advanced optical elements. acs.org Researchers have demonstrated this by fabricating and tuning a distributed Bragg reflector (DBR) across the visible spectrum. acs.orgosti.gov Upon maximum TiO₂ filling, the DBR showed a transmission of just 2% at 620 nm. acs.org
Beyond filters, this methodology enables the creation of gradient refractive index (GRIN) elements. acs.orgosti.gov A radial GRIN PSiO₂ element with a lens-like phase profile was fabricated, demonstrating a calculated focal length of 1.48 m. acs.orgosti.gov After infilling the pores with TiO₂, the focal length was substantially reduced to 0.80 m, highlighting the effective control over optical properties imparted by the engineered porous structure. acs.orgosti.gov The manipulation of structural parameters, surface chemistry, and material impregnation provides a wide range of tunability for various properties, including optical bandgap, mechanical stiffness, and thermal conductivity. researchgate.netresearchgate.net
The table below illustrates the tunability of optical properties in engineered porous SiO₂.
| Fabrication/Modification Step | Resulting Structure | Key Tunable Property | Achieved Value Range | Reference |
| Thermal Oxidation of Porous Silicon | Porous SiO₂ (PSiO₂) | Refractive Index | 1.1 - 1.4 | acs.org |
| TiO₂ Infilling (Atomic Layer Deposition) | PSiO₂/TiO₂ Composite | Refractive Index | > 2.0 | acs.orgosti.gov |
| GRIN Element Fabrication (PSiO₂) | Radial GRIN Lens | Focal Length | 1.48 m | acs.orgosti.gov |
| GRIN Element with TiO₂ Infilling | Radial GRIN Lens | Focal Length | 0.80 m | acs.orgosti.gov |
Design and Synthesis of Hierarchically Structured Silica Materials
Hierarchically structured silica materials, which possess pores on multiple length scales (micro-, meso-, and macro-pores), are of significant interest due to their high specific surface area and enhanced mass transport capabilities. nih.govmdpi.com The synthesis of these materials often relies on sophisticated templating strategies. oup.comresearchgate.net These methods can be broadly categorized into soft templating, hard templating, and combinations thereof to create complex, ordered pore architectures. oup.com
A dual-templating approach is a common strategy. researchgate.netacs.org For instance, hierarchically ordered porous silica has been synthesized using anionic polystyrene spheres as a hard template for macropores and triblock copolymers like Pluronic F127 or P123 as soft templates for mesopores. researchgate.netacs.org This combination results in materials with distinct, interconnected pore systems: three-dimensionally ordered macropores (200–800 nm) with uniform interconnecting windows (70–130 nm), where the walls of these macropores are themselves composed of mesoporous structures (3–8 nm). researchgate.netacs.org
Bio-templating utilizes natural structures, such as diatoms, as direct hard templates to replicate their inherent hierarchical porosity. oup.com Another approach involves using a single structure-directing agent under specific conditions. mdpi.com Hierarchical mesoporous silica has been prepared using only the non-ionic triblock copolymer F127 as a template in a mild polycarboxylic (citric acid) mediated hydrothermal process. mdpi.com The concentration of citric acid was found to be a critical parameter, influencing the self-assembly of the copolymer and tetraethyl orthosilicate (TEOS) and affecting the material's specific surface area, which peaked at 739.9 m²/g at a specific acid concentration. mdpi.com
Flow synthesis in microreactors also offers a continuous method for producing hierarchical silica. nih.gov Hollow spherical silica with a sponge-like porous shell, featuring pore sizes from nanometers to over one hundred nanometers, has been fabricated by mixing reactant flows of cetyltrimethylammonium bromide (CTAB) with 1,3,5-trimethylbenzene (TMB) and TEOS. nih.gov
| Synthesis Strategy | Templating Agents | Resulting Pore Structure | Pore Size Ranges | Reference |
| Dual Templating | Polystyrene Spheres (hard), Pluronic Copolymers (soft) | Macro-/Meso-/Microporous | Macro: 200-800 nm, Meso: 3-8 nm | researchgate.netacs.org |
| Single Template | F127 Copolymer, Citric Acid | Hierarchical Mesoporous | Not specified | mdpi.com |
| Flow Synthesis | CTAB (surfactant), TMB (swelling agent) | Hierarchical Sponge-like Pores | Several nm to >100 nm | nih.gov |
| Bio-Templating | Diatoms (hard) | Meso-/Macroporous | Not specified | oup.com |
Surface Functionalization and Interface Engineering
The performance of this compound in advanced applications is critically dependent on its surface properties. Surface functionalization and interface engineering are powerful methodologies used to tailor the chemical and physical characteristics of SiO₂, enabling controlled interactions with its surrounding environment, be it a biological system or a polymer matrix in a composite material. worldscientific.com These modifications can be achieved through a variety of chemical strategies that introduce specific functional groups onto the silica surface.
Covalent and Non-Covalent Surface Modification Strategies for Tailored Reactivity
The surface of this compound can be modified using both covalent and non-covalent strategies to achieve tailored reactivity and functionality. acs.org Covalent modification involves the formation of strong, stable chemical bonds between the silica surface and a functional molecule. researchgate.net This is most commonly achieved through silane chemistry, where organosilanes like (3-aminopropyl)-triethoxysilane (APTES) react with surface silanol (B1196071) (Si-OH) groups. nih.govscielo.br This method allows for the introduction of a wide variety of functional groups, including amino, carboxyl, vinyl, and mercapto groups, which in turn control the surface's interaction with other molecules. scielo.br For example, amino-functionalization can create a positively charged surface that enhances electrostatic attraction to negatively charged molecules or bacterial membranes. scielo.br The density of these grafted groups can be controlled by varying the concentration of the silane reagent during the reaction. scielo.br
Non-covalent modification relies on weaker interactions such as physical adsorption, electrostatic forces, or hydrogen bonding. acs.org While less permanent than covalent grafting, this approach offers a simpler method for surface alteration. researchgate.net For instance, surfactants like tetraoctylammonium bromide (TOAB) can be used to non-covalently assist the dispersion of pristine SiO₂ nanoparticles in an organic solvent prior to a subsequent covalent modification step. researchgate.net In some cases, a combination of non-covalent and covalent methods is employed to achieve enhanced properties. One study developed a combined approach where TOAB was first used for non-covalent dispersion, followed by radical grafting polymerization for covalent modification, leading to improved mechanical properties in polymer/silica nanocomposites. researchgate.net
| Modification Strategy | Modifying Agent(s) | Type of Interaction | Purpose/Resulting Functionality | Reference |
| Covalent | (3-aminopropyl)-triethoxysilane (APTES) | Covalent (Siloxane bond) | Introduces amino groups; creates positive surface charge | nih.govscielo.br |
| Covalent | PFCP-based chlorosilane | Covalent | Introduces latent reactive fluorine for post-synthesis modification | rsc.org |
| Covalent | Alcohol-containing compounds (microwave-assisted) | Covalent (Condensation) | Creates hydrophobic or oleophobic surfaces | researchgate.net |
| Non-Covalent | Tetraoctylammonium bromide (TOAB) | Electrostatic/Adsorption | Assists dispersion of nanoparticles in organic solvents | researchgate.net |
| Covalent/Non-Covalent | IgG molecules on APTES-modified surface | Physical Adsorption & Covalent Coupling | Compares stability and binding for immunosensor applications | acs.org |
Self-Assembly Techniques for Ordered this compound Structures
Self-assembly is a powerful bottom-up approach for fabricating highly ordered this compound structures, ranging from two-dimensional monolayers to complex three-dimensional lattices. rsc.orgbeilstein-journals.org These techniques leverage intermolecular forces to spontaneously organize nanoparticles or their precursors into desired architectures. A variety of methods, including drop-casting, evaporation-induced self-assembly, and template-directed assembly, have been developed. rsc.orgresearchgate.net
One simple yet effective method is modified drop-casting, where a colloidal dispersion of silica nanoparticles is deposited onto a substrate. rsc.org The quality and long-range order of the resulting self-assembled monolayer can be significantly improved by using an additive, such as stearyl alcohol, and incorporating a post-deposition heat treatment step. rsc.org The heat melts the additive, allowing the nanoparticles more time and mobility to arrange into a more ordered structure. rsc.org
Biomimetic approaches utilize biological molecules to guide the assembly process. beilstein-journals.orgnih.gov For example, a silica-binding peptide (SiBP) can facilitate both the synthesis and self-assembly of SiO₂ nanoparticles in a single step. beilstein-journals.orgnih.gov The peptide improves the long-range self-assembly of the particles into an opal-like structure by modifying the surface charge, which reduces electrostatic repulsion between particles and promotes cohesion without requiring a post-assembly sintering process. beilstein-journals.org
Block copolymer self-assembly provides another route to ordered nanostructures. nih.gov Si-containing block copolymers can be spin-coated onto a substrate, where they self-assemble into ordered domains. nih.gov Subsequent plasma oxidation converts the silicon-containing blocks into silicon oxide, directly forming ordered nanodot or film structures on electrodes for applications like high-density resistive memory. nih.gov Similarly, self-assembly can be used to incorporate other nanomaterials, like gold nanocrystals, within an ordered silica matrix by using nanocrystal micelles and silicate precursors. nih.gov
| Self-Assembly Technique | Guiding Principle/Template | Resulting SiO₂ Structure | Key Findings | Reference |
| Modified Drop-Casting | Additive (Stearyl Alcohol) and Heat Treatment | Highly ordered monolayer | Additive and heat improve long-range order of nanoparticles. | rsc.org |
| Biomimetic Assembly | Silica-Binding Peptide (SiBP) | Opal-like structures, colloidal gels | Peptide facilitates both synthesis and assembly by modifying surface charge. | beilstein-journals.orgnih.gov |
| Block Copolymer Assembly | Si-containing Block Copolymer | Ordered nanodots and films on electrodes | Direct formation of uniform memristor device structures. | nih.gov |
| Micelle/Silicate Co-assembly | Nanocrystal Micelles and Silicate | Nanocrystal/silica composite particles | Nanocrystals self-organize in a face-centered cubic mesostructure within silica. | nih.gov |
Interfacial Layer Design in Composite Systems to Optimize Intercomponent Interactions
A primary method for engineering the interface is the surface functionalization of the SiO₂ particles. sci-hub.se By grafting specific chemical groups onto the silica surface, strong interactions with the polymer matrix can be established. sci-hub.se For instance, in a this compound/polybutadiene (SiO₂/PB) composite, modifying the silica surface with vinyl groups enables a crosslinking reaction with the PB macromolecules. sci-hub.se This strong interfacial interaction significantly suppresses interfacial polarization, leading to composites with an extremely low dielectric loss (0.0022 at 10 GHz) and improved dimensional stability. sci-hub.se The strength of the interfacial interaction can be tailored by the choice of functional group, with studies showing that for SiO₂/PB composites, vinyl-modified silica provides stronger interaction than amino-modified or unmodified silica. sci-hub.se
The design of the interfacial layer can also involve creating a branched, three-dimensional structure. researchgate.net In fiber-reinforced composites, the penetration of a reinforcing polymer into the porous structure of a textile substrate can form a unique bristle-like reinforcing structure, encrusting the fibers and creating a robust interfacial layer that enhances the material's rigidity. researchgate.net Similarly, creating an active interface layer by dispersing functionalized silica (e.g., SiO₂-NH₂) within an epoxy sizing can significantly improve the wettability and surface roughness of reinforcing fibers (like PBO fibers), leading to substantial enhancements in interfacial and interlaminar shear strength of the final composite. researchgate.net The goal is to create a seamless transition between the filler and the matrix, ensuring efficient stress transfer and preventing delamination or other failure mechanisms at the interface.
| Composite System | Interfacial Design Strategy | Key Optimization Goal | Resulting Improvement | Reference |
| SiO₂ / Polybutadiene (PB) | Surface functionalization of SiO₂ with vinyl, amino groups | Reduce dielectric loss, improve dimensional stability | Ultralow dielectric loss (0.0022 @ 10 GHz), reduced thermal expansion | sci-hub.se |
| Polymer-Fiber Composites | Penetration of polymer into fibrous substrate | Increase rigidity | Formation of a branched, 3D reinforcing interfacial layer | researchgate.net |
| PBO Fibers / Epoxy | Functionalized SiO₂-NH₂ in epoxy sizing | Enhance interfacial adhesion | 88.4% increase in interfacial shear strength | researchgate.net |
| Polystyrene / SiO₂ | Nanoparticle filler | Modify glass transition temperature | Nonmonotonic dependence, with plasticizing effect at low (<1 wt%) concentration | researchgate.net |
| Lung Surfactant / SiO₂ | Particle incorporation into monolayer | Understand interfacial properties | Formation of a composite layer with excluded area-like effects | nih.govacs.org |
Theoretical and Computational Research in Silicon Dioxide
Atomistic and Molecular Dynamics (MD) Simulations
Atomistic and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the properties of materials at the atomic level. These methods have been extensively applied to study silicon dioxide (SiO₂), providing insights that complement experimental findings. ucl.ac.uk
Modeling Amorphous this compound Networks and Their Structural Evolution
MD simulations are instrumental in understanding the structure of amorphous SiO₂, often referred to as silica (B1680970) glass. By simulating the cooling of liquid SiO₂ from a high-temperature melt, researchers can generate realistic amorphous network structures. nih.govquantumatk.com These models have confirmed the fundamental tetrahedral network structure of amorphous SiO₂, where each silicon atom is bonded to four oxygen atoms, and each oxygen atom bridges two silicon atoms. researchgate.netepjap.org
The structural evolution of amorphous SiO₂ can be analyzed through various parameters:
Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom at a certain distance from another atom. For amorphous SiO₂, RDFs show a well-defined first peak corresponding to the Si-O bond length (approximately 1.62 Å) and subsequent peaks for O-O and Si-Si distances, confirming the short-range order. nipngr.orgvnu.edu.vn
Bond-Angle Distributions: The O-Si-O bond angle distribution peaks sharply around the ideal tetrahedral angle of 109.5°, while the Si-O-Si bond angle distribution is much broader, ranging from about 105° to 180°. researchgate.net This wide distribution of the bridging angle is a key characteristic of the disordered network.
Ring Statistics: The network is composed of rings of interconnected SiO₄ tetrahedra. Simulations have been used to analyze the distribution of ring sizes, which is a crucial feature for comparing theoretical models with experimental data. arxiv.org
Modern computational studies, including those using machine-learned potentials, continue to provide deeper insights into the complex network structure of amorphous silica. arxiv.org
Simulation of High-Pressure and High-Temperature Phase Transitions in SiO₂
MD simulations have been crucial in exploring the behavior of SiO₂ under extreme conditions of high pressure and temperature, which are relevant to geophysics and materials science. scirp.orggmu.eduaps.org These simulations can predict and analyze phase transitions between different crystalline polymorphs of SiO₂.
Key findings from these simulations include:
Pressure-Induced Amorphization: Simulations have shown that under high pressure (e.g., above 24.6 GPa), crystalline forms like α-quartz can transform into an amorphous phase. scirp.org
Structural Transformations: Under compression, amorphous SiO₂ undergoes a structural transformation from a tetrahedral network (SiO₄ units) to a denser octahedral network (SiO₆ units), often proceeding through an intermediate phase with five-coordinated silicon (SiO₅ units). vnu.edu.vnepj.org This transition is typically observed in the pressure range of 5-15 GPa. vnu.edu.vnvnu.edu.vn At pressures above 20 GPa, simulations suggest a tendency for the octahedral network of amorphous SiO₂ to crystallize into the stishovite phase. vnu.edu.vnvnu.edu.vn
High-Pressure Crystalline Phases: At even higher pressures, further phase transitions are predicted. For instance, SiO₂ transitions through phases like α-PbO₂-type and pyrite-type. aps.orgnih.gov First-principles molecular dynamics simulations have extended the melting curve of SiO₂ to multimegabar pressures, revealing a sharp increase around 330 GPa, which is linked to the α-PbO₂–pyrite transition. nih.gov
The table below summarizes some of the pressure-induced structural changes in SiO₂ observed in simulations.
| Pressure Range (GPa) | Dominant Structural Units | Key Observations |
| 0 - 5 | SiO₄ (tetrahedral) | Standard amorphous silica network. vnu.edu.vn |
| 5 - 15 | SiO₄, SiO₅, SiO₆ | Powerful structural transformation from tetrahedral to octahedral network. vnu.edu.vnvnu.edu.vn |
| > 15 | SiO₆ (octahedral) | Octahedral network becomes dominant. vnu.edu.vn |
| > 20 | SiO₆ | Tendency to crystallize into stishovite phase. vnu.edu.vnvnu.edu.vn |
| ~330 | Pyrite-type | Abrupt increase in the melting curve. nih.gov |
Investigation of Defect Formation Energies and Diffusion Pathways
MD simulations are also employed to study the formation and movement of defects within the SiO₂ network, which are critical for understanding the material's properties and reliability in electronic devices.
Defect Formation Energies: By introducing defects into the simulated SiO₂ structure and calculating the change in energy, researchers can determine the formation energy of various defects. aps.orgresearchgate.net Common defects studied include oxygen vacancies, under- and over-coordinated silicon and oxygen atoms, and dangling bonds. epjap.orgaps.org For example, a pair of a three-fold coordinated silicon (III-Si) and a five-fold coordinated silicon (V-Si) has been identified as a low-energy native defect. aps.org Machine learning techniques are now being used to predict defect formation energies more efficiently. tuwien.ac.at
Diffusion Pathways: MD simulations can track the movement of atoms over time, allowing for the investigation of diffusion mechanisms. The diffusion of excess silicon atoms in amorphous SiO₂ is a complex process that can involve the creation and migration of oxygen vacancies. utexas.edu The diffusion barrier for an oxygen vacancy in amorphous SiO₂ can vary significantly depending on the local geometry. utexas.edu Similarly, the diffusion of carbon defects at the SiO₂/SiC interface has been studied to understand their impact on device performance. ncl.ac.uk
Quantum Mechanical Approaches (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum mechanical methods, such as Density Functional Theory (DFT) and other ab initio techniques, provide a more fundamental understanding of the electronic structure and properties of materials by solving the equations of quantum mechanics. gmu.edu These methods are essential for studying aspects of SiO₂ that are governed by its electronic behavior.
Electronic Structure Calculations for Bulk and Nanostructured this compound
DFT calculations are widely used to determine the electronic structure, such as the band gap and density of states, for both bulk crystalline polymorphs and nanostructured forms of SiO₂.
Bulk SiO₂: The electronic and optical properties of various crystalline phases of SiO₂ (e.g., quartz, cristobalite, stishovite) have been systematically investigated. researchgate.netspiedigitallibrary.org These studies show that phases with similar crystal structures tend to have analogous electronic features. researchgate.net
Nanostructured SiO₂: The electronic properties of SiO₂ nanoparticles and nanotubes have also been a focus of research. physics.gov.azbohrium.comutoronto.ca For (SiO₂)n nanoparticles, calculations have shown that their electronic character (dielectric or semiconducting) can depend on the number of SiO₂ units (n). physics.gov.az Studies on silica nanoclusters have investigated the effect of functionalization on their electronic properties. researchgate.net
The table below presents some calculated electronic properties for different forms of SiO₂.
| Material System | Computational Method | Key Finding | Reference |
| (SiO₂)n nanoparticles (n=1-12) | Non-empirical method | Nanoparticles are dielectric for n=1-4, 6 and semiconducting for n=7, 8, 10, 12. | physics.gov.az |
| Bulk SiO₂ polymorphs | DFT | Phases with similar crystal structures share analogous electronic and optical features. | researchgate.net |
| Amino-Silica Nanoparticles | DFT and SCC-DFTB | Functionalization shifts HOMO and LUMO states to higher energy levels, leading to more stable structures. | utoronto.ca |
Studies of Chemical Bonding, Vibrational Modes, and Optical Response
Quantum mechanical methods are also used to probe the nature of chemical bonds, the vibrational properties, and the interaction of SiO₂ with light.
Chemical Bonding: DFT has been used to analyze the chemical bonding at interfaces, for example, between SiO₂ and metals like silver. tandfonline.comacs.org These studies can reveal the formation of strong ionic or covalent bonds at the interface. tandfonline.com The nature of bonding in different SiO₂ polymorphs has also been analyzed using techniques like Maximally Localized Wannier Functions. researchgate.net
Vibrational Modes: First-principles calculations can predict the infrared and Raman spectra of SiO₂ polymorphs. researchgate.net By calculating optical phonon frequencies from ab initio molecular dynamics trajectories, a more accurate understanding of the material's vibrational properties can be achieved. researchgate.net
Optical Response: The optical properties, such as the dielectric function and reflectivity, can be calculated from the electronic structure. researchgate.netaps.org Ab initio simulations have been used to calculate the optical properties of shock-compressed SiO₂, showing a significant rise in conductivity and reflectivity with increasing pressure and temperature, in good agreement with experimental data. aps.org These methods are also applied to understand the optical properties of silicon nanocrystals embedded in a SiO₂ matrix, which is important for optoelectronic applications. academie-sciences.fr
Monte Carlo Simulations for Transport Phenomena
Monte Carlo (MC) methods are powerful computational techniques used to simulate the transport of charge carriers (electrons and holes) through this compound. researchgate.nettuwien.ac.at These simulations model the stochastic nature of carrier scattering events, providing detailed insights into transport dynamics that are not accessible through continuum models like drift-diffusion. researchgate.netdiva-portal.org
The MC approach simulates the trajectory of individual carriers as they move under the influence of an electric field. The simulation tracks the particle's free flight time, which is terminated by a scattering event. The type of scattering mechanism (e.g., interaction with phonons, impurities, or other defects) is chosen probabilistically based on pre-calculated scattering rates. researchgate.net Key physical processes modeled in MC simulations for SiO₂ include:
Phonon Scattering: Interaction with lattice vibrations is a primary energy loss mechanism. Both polar-optical and acoustic phonons are considered. researchgate.net
Impact Ionization: High-energy electrons can create electron-hole pairs, a process crucial for understanding carrier multiplication and breakdown phenomena. researchgate.nettuwien.ac.at
Intervalley and Interband Scattering: Electrons can scatter between different conduction bands or from the valence band to the conduction band. researchgate.net
MC simulations have been applied to study various transport phenomena in SiO₂. One significant application is the simulation of secondary electron emission, where an incident primary electron beam generates secondary electrons within the material. researchgate.net These simulations can predict the secondary electron yield, their energy distribution, and their escape depth, which are critical parameters in fields like scanning electron microscopy. researchgate.netnih.gov
Furthermore, MC simulations are used to model charge transport and buildup in insulating SiO₂ layers under electrical stress. nih.gov This is particularly relevant for understanding the reliability of MOS (Metal-Oxide-Semiconductor) devices. tuwien.ac.at For instance, in non-volatile memory applications, MC simulations can model how high-energy carriers injected through the oxide lose energy via scattering, affecting the distribution of generated holes which are linked to oxide degradation and breakdown. tuwien.ac.at The simulations show that oxide scattering broadens the energy distribution of electrons entering the silicon anode, an effect that cannot be captured by simpler models. tuwien.ac.at
By coupling electron transport in SiO₂ with transport in adjacent silicon layers, MC simulations provide a comprehensive picture of hot carrier effects in MOS structures. tuwien.ac.at They can model the entire process from Fowler-Nordheim injection from a substrate, transport across the oxide, and subsequent effects like impact ionization in the silicon anode. nih.gov
Computational Studies of Si/SiO₂ Interfaces and Heterostructures
The interface between silicon (Si) and this compound (SiO₂) is a cornerstone of modern microelectronics. Its atomic structure and electronic properties are critical to device performance. Computational studies provide atomic-level insights into this crucial heterointerface.
Atomistic simulations are essential for understanding the structure of the Si/SiO₂ interface, as the amorphous nature of the oxide makes experimental characterization of the exact bonding arrangement difficult. osti.gov Computational models aim to construct realistic interface structures that are consistent with experimental data from techniques like photoemission and X-ray reflectivity. researchgate.net
Several computational methods are used to generate these models, including Metropolis Monte Carlo (MMC) simulations based on a continuous random network (CRN) model, molecular dynamics (MD), and first-principles (ab initio) calculations. osti.govresearchgate.netutexas.edu These simulations typically start with a crystalline silicon substrate (e.g., Si(100)) and an oxide layer (often starting as a crystalline phase like β-cristobalite which is then amorphized) and then relax the system to find a low-energy configuration. utexas.edumdpi.com The choice of interatomic potential, such as the Keating-like or Tersoff potentials, is crucial for the accuracy of classical simulations. utexas.eduaip.org
A key feature of the Si/SiO₂ interface is the presence of a suboxide transition layer (SiOₓ, where x < 2), which contains silicon atoms in intermediate oxidation states (Si¹⁺, Si²⁺, Si³⁺). osti.govaip.org Computational models have confirmed that this transition region is energetically favorable and extends over a few atomic layers. researchgate.netaip.org
The lattice mismatch between the crystalline Si and the amorphous SiO₂ network induces significant strain at and near the interface. researchgate.netkaist.ac.kr Computational models can quantify this strain distribution. mdpi.com Density functional theory (DFT) calculations have shown that the silicon lattice near the interface is deformed, and the SiO₄ tetrahedra in the oxide layer are distorted. mdpi.com The strain is typically compressive in the silicon just below the interface. researchgate.net Experimental techniques like medium energy ion scattering (MEIS) have directly observed this vertical lattice strain, and computational models seek to reproduce these findings. kaist.ac.krcapes.gov.br The strain can extend several nanometers into the silicon substrate. researchgate.net
Table 2: Strain Distribution at the Si(001)/SiO₂ Interface
| Source | Method | Maximum Vertical Strain in Si | Material |
|---|---|---|---|
| Kim et al. (1997) | Experiment (MEIS) | 0.96% | Thermal Oxide |
| Kim et al. (1997) | Experiment (MEIS) | 2.8% | Ion Beam Oxide |
| Bongiorno & Pasquarello (2005) | Simulation (DFT) | ~1% (compressive) | Model Interface |
| Kharche et al. (2006) | Simulation (DFT) | 5-10% (in thin Si layer) | Si/SiO₂ Superlattice |
The Si/SiO₂ interface is not perfect and contains defects that can act as charge trapping centers, significantly impacting device reliability. aps.orgmdpi.com Theoretical calculations are crucial for identifying the nature of these defects and predicting their charge trapping behavior.
Common defects at the Si/SiO₂ interface include silicon dangling bonds (Pb centers), oxygen-deficient centers, and defects related to the incorporation of hydrogen. osti.govmdpi.com Ab initio calculations can model these defects and determine their electronic structure, including the energy levels they introduce within the Si band gap. aps.org
Oxygen vacancies near the interface are a major focus of computational studies. aps.org These defects can create energy levels that facilitate the transfer of charge carriers (electrons or holes) from the silicon to the oxide, a process known as charge trapping. aps.org DFT calculations, particularly using advanced functionals like HSE that provide accurate band gaps and alignments, are employed to study this charge transfer process. aps.org The calculations reveal that the structural variety in the amorphous oxide leads to a variation in the energy levels of the defects and, consequently, a distribution of charge trapping rates. aps.org
The localization of the defect's wavefunction is a key factor. Defects located deep within the oxide are less likely to trap charge from the silicon than those located at or very near the interface. The calculations can quantify the coupling between the silicon band edge states and the defect state, which decays with distance from the interface. aps.org
Hydrogen plays a dual role at the interface. While it is used to passivate dangling bonds (reducing defect density), it can also be involved in creating new defects. researchgate.netmdpi.com Theoretical models show that atomic hydrogen can react with strained Si-O bonds at the interface to form new trapping sites. researchgate.netucl.ac.uk The interaction of hydrogen with oxygen vacancies can also create different types of defects with distinct charge-trapping characteristics. researchgate.net Computational studies investigate the energetics of these reactions to understand the mechanisms of defect formation and passivation. researchgate.netucl.ac.uk
Advanced Applications and Performance Enhancement of Silicon Dioxide Materials
Silicon Dioxide in Advanced Electronics and Photonics
This compound (SiO2), a cornerstone material in the electronics and photonics industries, owes its widespread use to a unique combination of properties. Its high dielectric strength, chemical stability, and compatibility with silicon processing make it indispensable for a multitude of advanced applications. mks.comwaferpro.com
Dielectric Layers and Gate Oxides in Semiconductor Manufacturing
In the realm of semiconductor manufacturing, this compound is a critical material, particularly for creating insulating thin films. mks.com These films are integral components in Metal-Oxide-Semiconductor (MOS) devices, which form the basis of modern electronics. mks.comwikipedia.org One of the most crucial applications of SiO2 is as a gate oxide in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs). wikipedia.orgquora.comwikipedia.org
The gate oxide is a thin layer of insulating material that separates the gate terminal from the semiconductor channel. wikipedia.orgwikipedia.org Its primary function is to control the flow of charge carriers in the channel by applying an electric field. quora.comquora.com Thermally grown this compound has historically been the material of choice for this purpose due to its excellent insulating properties, high breakdown electric field strength, and the ability to form a stable and clean interface with the silicon substrate. mks.compveducation.org The quality of this Si/SiO2 interface is paramount for device performance, as defects can lead to leakage currents and instability. waferpro.com
The thickness of the gate oxide is a critical parameter in MOSFET design. A thinner oxide layer allows for stronger control over the channel with lower voltages, which is essential for device scaling. quora.comquora.com However, as transistors have shrunk to the nanometer scale, the continued thinning of SiO2 has led to issues like quantum tunneling, resulting in increased leakage current. mks.com This has prompted the introduction of high-κ dielectric materials, which have a higher dielectric constant than SiO2, allowing for a physically thicker layer with the same electrical capacitance, thus mitigating leakage. mks.comwikipedia.org Despite the advent of these new materials, this compound often remains a component in these advanced gate stacks. mks.com
Beyond gate oxides, SiO2 serves other vital roles in semiconductor fabrication. It is used for:
Field Oxides: Thick layers of SiO2 are used to isolate individual devices on a chip. mks.com
Sacrificial Layers: In processes like creating masks for doping, SiO2 layers are grown and then later removed. mks.com
Passivation Layers: A coating of SiO2 can protect the semiconductor surface from contaminants and electrical instability. waferpro.comscribd.com
Various methods are employed to create this compound films, including thermal oxidation of silicon, Chemical Vapor Deposition (CVD), and Plasma-Enhanced Chemical Vapor Deposition (PECVD). mks.comalfachemic.com Thermal oxidation is known for producing the highest quality insulating films. mks.com
Table: Key Properties of this compound for Semiconductor Applications
| Property | Value/Characteristic | Significance in Semiconductor Manufacturing |
| Dielectric Constant (κ) | ~3.9 waferpro.com | Determines the capacitance of the gate oxide; a baseline for comparison with low-κ and high-κ materials. wikipedia.org |
| Breakdown Electric Field | High mks.com | Enables the gate to withstand strong electric fields without failure, crucial for modulating channel conductance. wikipedia.org |
| Energy Gap | Large mks.com | Provides good insulation against electron tunneling, especially at larger thicknesses. mks.com |
| Si/SiO2 Interface | Stable and reproducible mks.com | A high-quality interface with low defect density is essential for reliable transistor performance. waferpro.compveducation.org |
| Adhesion | Adherent to silicon mks.com | Ensures the integrity and stability of the fabricated device structures. mks.com |
Optical Fibers, Planar Waveguides, and Bragg Gratings
The exceptional optical properties of this compound make it the material of choice for guiding light in a variety of photonic devices. lu.lv Its transparency over a wide range of wavelengths, from the near-infrared to the deep ultraviolet, is a key advantage. lu.lv
Optical Fibers: The vast majority of optical fibers used for telecommunications consist of a pure or doped silica (B1680970) core surrounded by a silica cladding with a slightly lower refractive index. This index difference enables total internal reflection, confining light to the core and allowing it to travel over long distances with minimal loss. lu.lvoptica.org The ability to produce high-purity silica is crucial for minimizing optical attenuation. lu.lv
Planar Waveguides: Similar to optical fibers, planar waveguides guide light on a chip-based platform. jkps.or.kr These are fundamental components of photonic integrated circuits (PICs). wikipedia.org Silica-on-silicon is a common platform for creating these waveguides, where a core of doped or pure this compound is patterned on a silicon wafer with a silica cladding. optica.orgjkps.or.krwikipedia.org These waveguides exhibit low propagation loss and can be precisely fabricated using standard microfabrication techniques. optica.orgjkps.or.kr Recent advancements have demonstrated silica-based planar waveguides with remarkably low propagation losses of less than 0.1 dB/m. optica.org
Bragg Gratings: A Fiber Bragg Grating (FBG) is a periodic variation of the refractive index within the core of an optical fiber. optica.orgcopernicus.org This structure acts as a wavelength-specific reflector, reflecting light of a particular wavelength while transmitting others. optica.org FBGs are created by exposing the fiber to an intense optical interference pattern. They are widely used in sensing applications for measuring parameters like temperature and strain, as well as in telecommunications for filtering and wavelength division multiplexing. copernicus.orgresearchgate.net FBGs can be inscribed in both standard Ge-doped and all-silica fibers. optica.org Radiation-hardened FBGs made from this compound show excellent stability in harsh environments, such as those with high radiation levels. exail.com
Photonic Integrated Circuits: Design and Thermo-Optic Tuning
Photonic Integrated Circuits (PICs) are microchips that manipulate light, analogous to how electronic integrated circuits manipulate electrons. wikipedia.org this compound is a key material in many PIC platforms, particularly for passive components like waveguides and multiplexers, due to its low optical loss and thermal sensitivity. wikipedia.org
A significant functionality in many PICs is the ability to tune the optical properties of the circuit. One common method for this is thermo-optic tuning . optica.orgnih.gov This technique relies on the thermo-optic effect, where the refractive index of a material changes with temperature. optica.orgresearching.cn In silica-based waveguides, a thin-film heater is often placed over one arm of an interferometric structure, such as a Mach-Zehnder interferometer. optica.org By passing a current through the heater, the temperature of the underlying silica waveguide is changed, altering its refractive index and thus the phase of the light passing through it. optica.orgresearching.cn
This ability to control the phase of light allows for the tuning of various photonic components:
Optical Switches: By changing the phase difference between the arms of an interferometer, light can be switched between different output ports. optica.org
Tunable Filters and Multiplexers: The wavelength response of devices like ring resonators and arrayed waveguide gratings (AWGs) can be shifted by thermal tuning. optica.orgmdpi.com This is crucial for applications in wavelength-division multiplexing (WDM) systems. optica.org
Reconfigurable Circuits: Thermo-optic phase shifters are fundamental building blocks for creating complex and reconfigurable photonic circuits that can perform various signal processing functions. researching.cn
The speed of the thermo-optic effect in silica is a critical parameter. Measurements have shown that the tuning response has a low-pass characteristic, with thermal effects limiting performance at higher frequencies. optica.orgnih.gov Recent research has focused on optimizing the design of thermo-optic phase shifters to improve their power efficiency and switching speed. researching.cn This includes exploring different heater materials and waveguide structures. researching.cnmdpi.com Furthermore, advanced deposition techniques for this compound are being developed to precisely control its thermo-optic properties, even enabling both positive and negative wavelength shifts on a single chip. arxiv.org
Passivation Layers for Photovoltaic Devices and Solar Cells
In the pursuit of higher efficiency silicon solar cells, minimizing the recombination of charge carriers (electrons and holes) at the silicon surface is paramount. pveducation.org Dangling bonds at the silicon surface act as recombination centers, which are detrimental to the cell's performance. pveducation.org this compound plays a crucial role as a passivation layer to reduce this surface recombination. pveducation.orgsjtu.edu.cn
A high-quality, thermally grown this compound layer effectively reduces the density of these surface defects, leading to a significant improvement in the solar cell's efficiency. pveducation.orgfraunhofer.de This is a well-established technique that has been used for many years, particularly in high-efficiency cell architectures. inoe.ro
Key aspects of SiO2 passivation in solar cells include:
Reduced Surface Recombination: The primary function of the SiO2 layer is to saturate the dangling silicon bonds, thereby reducing the surface recombination velocity. sjtu.edu.cnsjtu.edu.cn
Stack Layers: Often, a layer of silicon nitride (SiNx:H) is deposited on top of the this compound layer. sjtu.edu.cn This SiO2/SiNx:H stack provides excellent passivation and also acts as an anti-reflection coating, further enhancing the cell's performance by increasing light absorption. inoe.rosjtu.edu.cn
PERC Technology: In Passivated Emitter and Rear Cell (PERC) technology, a dielectric passivation layer, often including SiO2, is applied to the rear surface of the solar cell. sjtu.edu.cn This significantly improves the cell's efficiency by reducing rear surface recombination and increasing internal reflection of long-wavelength light. sjtu.edu.cn Industrial production of p-type CZ-Si PERC cells with SiO2 passivation has achieved average efficiencies of 21.3%. sjtu.edu.cn
Various methods can be used to form the SiO2 passivation layer, including thermal oxidation and plasma-enhanced chemical vapor deposition (PECVD). sjtu.edu.cn Even cost-effective methods like liquid phase deposition (LPD) have been shown to produce effective SiO2 passivation layers, achieving cell efficiencies of 19.5% on large-scale wafers. sjtu.edu.cn
Applications in Micro- and Nano-Electromechanical Systems (MEMS/NEMS)
This compound is a versatile and widely used material in the fabrication of Micro-Electromechanical Systems (MEMS) and Nano-Electromechanical Systems (NEMS). alfachemic.comfiveable.memechheart.com These are miniature devices that integrate mechanical elements with electronics on a micro or nano scale. The excellent insulating properties, chemical stability, and compatibility with silicon micromachining processes make SiO2 indispensable in this field. fiveable.meinflibnet.ac.in
Common roles for this compound in MEMS/NEMS fabrication include:
Electrical Isolation: As an excellent dielectric, SiO2 is used to electrically isolate conductive components within the MEMS/NEMS device. fiveable.meinflibnet.ac.in
Surface Passivation: Similar to its role in semiconductors, SiO2 passivates the silicon surface, protecting it from the environment and ensuring stable device operation. scribd.comfiveable.me
Sacrificial Layer: This is one of the most critical applications of SiO2 in surface micromachining. fiveable.meinflibnet.ac.in In this process, a layer of SiO2 is deposited and patterned. A structural material, such as polysilicon, is then deposited over it. Finally, the SiO2 is selectively etched away using an etchant like hydrofluoric acid (HF), which does not attack the polysilicon. fiveable.meinflibnet.ac.in This leaves behind freestanding mechanical structures like beams, cantilevers, and membranes. fiveable.me
Structural Material: While less common than its use as a sacrificial layer, SiO2 can also be used as a structural material in some MEMS/NEMS devices, particularly for insulating components. inflibnet.ac.in
The ability to grow high-quality thermal oxide on silicon or deposit it using techniques like LPCVD and PECVD provides the flexibility needed for complex MEMS/NEMS fabrication processes. fiveable.meinflibnet.ac.in
Energy Storage Technologies Utilizing this compound
Driven by the increasing demand for high-performance energy storage solutions for electronics and electric vehicles, researchers are exploring novel materials to enhance battery and supercapacitor technologies. nanografi.com this compound has emerged as a promising candidate due to its high theoretical capacity, abundance, and low cost. nanografi.comresearchgate.netwhut.edu.cn
While bulk this compound is generally considered electrochemically inactive due to its poor electrical conductivity and low lithium-ion diffusivity, its performance is significantly enhanced when used in nanostructured forms. nanografi.com Decreasing the particle size shortens the diffusion pathways for Li-ions, promoting electrochemical activity. nanografi.com
Lithium-Ion Batteries (LIBs):
This compound is being investigated as an anode material for next-generation LIBs. nanografi.comresearchgate.netwhut.edu.cn It offers a high theoretical capacity of approximately 1965 mAhg⁻¹. nanografi.comresearchgate.net The electrochemical reaction involves the formation of lithium oxide (Li₂O) and lithium silicates (LixSiOy), which can buffer the large volume changes that typically occur in silicon-based anodes during charging and discharging. whut.edu.cnresearchgate.net
Research has shown varied performance depending on the nanostructure of the SiO2 used:
Nanoparticles: Can deliver initial charge capacities around 600 mAhg⁻¹, which can increase to 800-900 mAhg⁻¹ after several cycles. nanografi.com
Nanotubes: Have demonstrated even better performance, with first charge capacities as high as 1040 mAhg⁻¹. nanografi.com
Composites: To overcome the low electrical conductivity of SiO2, it is often combined with carbonaceous materials to form composites (e.g., SiO2/C). nanografi.com These composites have shown improved capacity and cycling stability. nanografi.com
Lithium-Sulfur (Li-S) Batteries:
In Li-S batteries, SiO2/C composites are being explored to enhance the performance of the cathode. nanografi.com this compound's high capacity and its ability to absorb polysulfides—a key challenge in Li-S battery stability—contribute to improved coulombic efficiency, battery life, and capacity. nanografi.com
Thermal Energy Storage (TES):
Beyond electrochemical storage, silica, in the form of sand, is being investigated as a low-cost and abundant material for thermal energy storage. utm.my High-purity silica sand can store thermal energy at temperatures up to 1200 °C. utm.my This stored heat can then be used to generate electricity when needed, providing a scalable solution for storing energy from intermittent renewable sources like solar power. utm.my Studies have shown that using silica sand for TES can significantly reduce the cost of producing green hydrogen and green ammonia (B1221849) compared to using lithium-ion batteries. utm.my
Table: Performance of this compound Nanostructures in Li-ion Battery Anodes
| SiO2 Nanostructure | Reported First Charge Capacity (mAhg⁻¹) | Key Findings |
| Nanoparticles | ~600 nanografi.com | Capacity can increase to 800-900 mAhg⁻¹ after cycling. nanografi.com |
| Nanotubes | up to 1040 nanografi.com | Shows impressive rate capability and cyclic performance. nanografi.com |
| Nanospheres | Low performance | Lower performance compared to other nanostructures. nanografi.com |
While promising, further research and development are necessary to overcome challenges like low initial coulombic efficiency and volume expansion to enable the practical application of this compound in commercial energy storage devices. whut.edu.cnresearchgate.net
Anode Materials for Lithium-Ion and Lithium-Sulfur Batteries: Design and Electrochemical Mechanisms
This compound (SiO₂) has emerged as a promising anode material for high-energy-density lithium-ion batteries (LIBs) due to its high theoretical capacity of approximately 1950 mAh g⁻¹, abundance, environmental friendliness, and cost-effectiveness. researchgate.net Unlike traditional graphite (B72142) anodes, which have a limited theoretical capacity, this compound offers the potential for significantly higher energy storage. nih.gov However, the practical application of SiO₂ anodes is hindered by challenges such as low initial coulombic efficiency and poor electrical conductivity. rsc.org
The electrochemical mechanism of SiO₂ with lithium involves a conversion reaction followed by an alloying reaction. During the initial lithiation process, this compound reacts with lithium ions to form lithium silicate (B1173343) (Li₄SiO₄) and lithium oxide (Li₂O), which are electrochemically inert. researchgate.netnih.gov These products act as a buffer matrix, which helps to accommodate the large volume changes that occur during subsequent alloying and de-alloying of silicon with lithium. This buffering effect can improve the cycling stability of the anode. nih.gov The alloying of the remaining silicon with lithium forms various Li-Si alloys, which is the primary mechanism for charge storage. researchgate.net
A major challenge for silicon-based anodes, including SiO₂, is the significant volume expansion during lithiation, which can be around 100% for SiO₂. rsc.orgkit.edu This expansion can lead to pulverization of the anode material, loss of electrical contact, and the continuous formation of an unstable solid electrolyte interphase (SEI), ultimately causing rapid capacity fading. mdpi.comacs.org
To address these issues, various design strategies are being explored:
Nanostructuring: Creating nanostructured SiO₂ materials, such as nanoparticles, nanowires, and porous structures, can help accommodate the volume changes and reduce mechanical stress. researchgate.netmdpi.com For instance, a nano-SiO₂/hard carbon composite has demonstrated a reversible capacity of 630 mA h g⁻¹. rsc.org
Carbon Coating: Coating SiO₂ particles with a layer of carbonaceous material improves electrical conductivity and provides a stable interface with the electrolyte. researchgate.net This approach helps to enhance rate capability and cycling stability.
Prelithiation: This technique aims to compensate for the initial irreversible capacity loss by pre-loading the anode with lithium. researchgate.net
In the context of lithium-sulfur (Li-S) batteries, silicon-based anodes, including those derived from SiO₂, are also being investigated. The high capacity of silicon can be leveraged to create high-energy-density Li-S batteries. However, the polysulfide shuttle effect in Li-S batteries remains a significant challenge that needs to be addressed in conjunction with the anode stability.
Table 1: Electrochemical Performance of Selected this compound-Based Anode Materials
| Anode Material | Reversible Capacity (mAh g⁻¹) | Cycle Life | Key Features |
|---|---|---|---|
| Nano-SiO₂/Hard Carbon Composite | 630 | - | Hydrothermal synthesis followed by carbonization. rsc.org |
| SiO₂ Thin-Film Electrode | 416-500 | 100 cycles | Prepared by reactive radio frequency sputtering. rsc.org |
| Graphene/SiNW@CNT/cPAN Composite | 886 (at 8 A/g) | 1000 cycles (at 3 A/g) | Good structural stability and synergy of components. mdpi.com |
| TiO₂ coated Si NWs | - | 60% capacity retention after 100 cycles (at 0.42 A g⁻¹) | TiO₂ coating suppresses particle pulverization. mdpi.com |
This table provides an interactive summary of research findings. Please consult the original sources for more detailed information.
Electrolyte Components for Enhanced Ionic Conductivity in Solid-State Batteries
This compound is being explored as a component in solid-state electrolytes (SSEs) to enhance ionic conductivity and improve the safety and performance of solid-state batteries. In these applications, SiO₂ is typically used as a filler material within a polymer or ceramic matrix.
One approach involves the use of mesoporous SiO₂ scaffolds to confine ionic liquids, creating a hybrid solid-state electrolyte. A study demonstrated that a hybrid electrolyte, prepared by confining a lithium-containing ionic liquid within a mesoporous SiO₂ scaffold, exhibited a high ionic conductivity of 3.14 × 10⁻⁴ S cm⁻¹ at 30 °C. nih.gov This electrolyte also showed a wide electrochemical window of about 5 V and good compatibility with a Li₃V₂(PO₄)₃ cathode, leading to excellent capacity retention over 100 cycles. nih.gov
Another strategy utilizes rice husk-derived this compound (RH-SiO₂) as a filler in a polyethylene (B3416737) oxide (PEO)-based composite polymer electrolyte (CPE) for lithium-sulfur batteries. The porous nature of RH-SiO₂ creates pathways for faster lithium-ion transport. rsc.orgresearchgate.net A CPE with 10 wt% RH-SiO₂ demonstrated a significantly enhanced ionic conductivity of 1.1 × 10⁻⁴ S cm⁻¹ at room temperature, which was 26.7 times higher than the filler-free electrolyte. rsc.orgresearchgate.net This improvement is attributed to the creation of three-dimensional Li-ion pathways within the porous SiO₂ structure. researchgate.net
In sodium-ion batteries, nano-sized SiO₂ dispersed in a solid polymer electrolyte has been shown to enhance both electrical and ionic conductivity. jetir.org The addition of nano-SiO₂ to a polyethylene oxide (PEO) matrix with sodium perchlorate (B79767) (NaClO₄) salt resulted in a room temperature ionic conductivity of 1.18×10⁻⁶ S/cm, which increased with temperature. jetir.org Researchers have also incorporated small amounts of this compound into sulfide (B99878) glass electrolytes for all-solid-state sodium batteries, which helped in producing materials with high sodium ion conductivity through an ambient-pressure heat treatment process. emobility-engineering.com
Table 2: Ionic Conductivity of this compound-Containing Solid-State Electrolytes
| Electrolyte Composition | Ionic Conductivity (S cm⁻¹) | Temperature (°C) | Key Findings |
|---|---|---|---|
| SiO₂ scaffold with Li-containing ionic liquid | 3.14 × 10⁻⁴ | 30 | Wide electrochemical window (~5 V) and good cathode compatibility. nih.gov |
| 10 wt% Rice husk-derived SiO₂ in PEO | 1.1 × 10⁻⁴ | Room Temperature | 26.7 times higher conductivity than filler-free electrolyte. rsc.orgresearchgate.net |
| Nano-SiO₂ in PEO with NaClO₄ | 1.18 × 10⁻⁶ | Room Temperature | Conductivity increases with temperature. jetir.org |
This table provides an interactive summary of research findings. Please consult the original sources for more detailed information.
Thermal Energy Storage (TES) Systems: High-Temperature Stability and Efficiency
One common approach is the encapsulation of organic PCMs like paraffin (B1166041) in a SiO₂ shell using a sol-gel method. This creates nano-phase change materials (NPCMs) with a core-shell structure. The SiO₂ shell acts as a physical barrier, enhancing the thermal stability of the paraffin core and preventing its degradation at high temperatures. mdpi.com Research has shown that increasing the core-shell ratio improves thermal performance, with one study reporting melting and solidifying enthalpies of 160.86 J/g and 153.93 J/g, respectively, for a paraffin/SiO₂ composite. mdpi.com These encapsulated PCMs also demonstrate excellent long-term stability, with one sample retaining 98.16% of its melting enthalpy after 100 thermal cycles. mdpi.com
Another application involves using SiO₂ as a supporting material for polyethylene glycol (PEG), a latent heat storage material. The porous network of SiO₂ prevents the leakage of melted PEG through capillary action and surface tension forces. researchgate.net Composites of PEG and SiO₂ have shown favorable heat capacity, high thermal conductivity, and stable performance over many thermal cycles. researchgate.net For example, the latent heat capacities of PEG/SiO₂ composites changed by only 3.5% to 6.8% after 1000 thermal cycles, indicating good thermal reliability. researchgate.net
In high-temperature applications, such as concentrated solar power (CSP), SiO₂ nanocontainers have shown promise for latent heat storage. nih.gov Inorganic PCMs, like magnesium nitrate (B79036) hexahydrate, encapsulated in a dense silica shell have demonstrated high stability over 500 heat uptake/release cycles, maintaining a stable enthalpy of 112.8 J·g⁻¹. acs.org The high thermal stability of the SiO₂ shell, with some composites retaining over 60% of their mass at 800 °C, makes them suitable for high-temperature energy storage. nih.govacs.org
Furthermore, Li₄SiO₄ derived from various silica sources is being investigated as a promising heat carrier for thermochemical energy storage (TCES). The properties of the initial SiO₂ source, such as phase, morphology, and particle size, significantly influence the performance of the resulting Li₄SiO₄. mdpi.com Li₄SiO₄ derived from amorphous silica microspheres has shown a high initial heat storage capacity of 777.7 kJ/kg. mdpi.com
Table 3: Performance of this compound in Thermal Energy Storage Systems
| TES System | PCM | Role of SiO₂ | Key Performance Metric |
|---|---|---|---|
| Nano-Phase Change Material | Paraffin | Encapsulation Shell | Melting enthalpy of 160.86 J/g; 98.16% enthalpy retention after 100 cycles. mdpi.com |
| Composite PCM | Polyethylene Glycol (PEG) | Supporting Matrix | Latent heat capacity change of 3.5-6.8% after 1000 cycles. researchgate.net |
| High-Temperature Nanocapsules | Magnesium Nitrate Hexahydrate | Encapsulation Shell | Stable enthalpy of 112.8 J·g⁻¹ over 500 cycles. acs.org |
| Thermochemical Energy Storage | - | Precursor for Li₄SiO₄ | Initial heat storage capacity of 777.7 kJ/kg. mdpi.com |
This table provides an interactive summary of research findings. Please consult the original sources for more detailed information.
Supercapacitors and Energy Conversion Devices Incorporating SiO₂
This compound is increasingly being utilized in the fabrication of supercapacitors and other energy conversion devices to enhance their performance. While SiO₂ itself is not electrochemically active for charge storage in the same way as carbon materials or metal oxides, its incorporation into electrode structures can lead to significant improvements in specific capacitance, cycle stability, and energy density. nih.govacs.org
One strategy involves dispersing SiO₂ microspheres within the electrode matrix of an electric double-layer capacitor (EDLC). In a study using a carbon mesoporous material (CMK-3) as the active material, the addition of 6 wt% SiO₂ microspheres (100 nm in size) increased the specific capacitance from 133 F/g to 298 F/g. nih.govacs.org This simple and scalable method also improved the capacitance retention rate after 1000 cycles from 68.04% to 91.53% and increased the energy density. nih.govacs.org The proposed mechanism is that the SiO₂ particles help to create a more accessible structure for ion transfer. nih.govacs.org
Table 4: Performance Enhancement of Supercapacitors with this compound
| Electrode Material | Role of SiO₂ | Specific Capacitance (F/g) | Cycle Stability |
|---|---|---|---|
| CMK-3 Carbon | Dispersed Microspheres | 298 (from 133) | 91.53% retention after 1000 cycles |
| MnO₂ | Core for Core-Shell Structure | - | Controls size and prevents agglomeration of MnO₂ |
| C/TiO₂ | Porous Hollow Sphere Layer | - | Provides channels for ion diffusion |
This table provides an interactive summary of research findings. Please consult the original sources for more detailed information.
Catalysis and Adsorption Science with this compound
Mesoporous Silica as Support Materials for Heterogeneous Catalysts
Mesoporous silica materials are widely employed as supports in heterogeneous catalysis due to their exceptional properties, including high specific surface area, large pore volume, uniform and tunable pore sizes, and excellent thermal and chemical stability. mdpi.comrsc.orgnih.gov These characteristics make them ideal for dispersing active catalytic species, such as metal nanoparticles or metal oxides, which enhances the accessibility of active sites and improves catalytic activity. mdpi.comrsc.org
The inert nature of pure silica (SiO₂) provides a stable platform that minimizes unwanted side reactions, while its surface can be functionalized to tailor its properties for specific catalytic applications. rsc.orgmadridge.org The ordered porosity of mesoporous silica, such as in materials like MCM-41, MCM-48, SBA-11, and SBA-12, allows for better mass transfer of reactants and products, which is crucial for efficient catalysis. mdpi.commadridge.org The mesopores can also act as hosts for metal particles, confining their growth at high temperatures and preventing sintering, which is a common cause of catalyst deactivation. rsc.org
Various methods are used to load catalysts onto mesoporous silica supports, including impregnation, co-condensation, and post-synthesis grafting. rsc.org For instance, metal nanoparticles supported on mesoporous silica have shown high catalytic activity and selectivity in a range of organic reactions. aip.org The colloidal nature of mesoporous silica nanoparticles (MSNs) is particularly advantageous for catalytic reactions in solution, as it ensures better mass transfer and a more uniform distribution of the nanocatalysts. mdpi.comaip.org
Mesoporous silica has also been used as a support for heteropolyacids (HPAs), which are highly effective acid catalysts. Immobilizing HPAs within the channels of mesoporous silica allows for their use in heterogeneous systems, facilitating catalyst separation and recycling. nih.gov These supported HPA catalysts have demonstrated high activity and shape selectivity in reactions such as Friedel-Crafts alkylation, dehydration, and oxidation. nih.gov
Table 5: Properties and Applications of Mesoporous Silica as Catalyst Supports
| Mesoporous Silica Type | Key Properties | Example Catalytic Application |
|---|---|---|
| General Mesoporous Silica | High surface area, ordered porosity, chemical stability. mdpi.com | Support for metal and metal oxide nanocatalysts. mdpi.com |
| MCM-41, MCM-48, MCM-50 | Hexagonal, cubic, and lamellar pore structures, respectively. madridge.org | Supports for various catalysts in wastewater treatment. madridge.org |
| SBA-11, SBA-12 | Excellent adsorbent and catalytic supports. mdpi.com | - |
| Mesoporous Silica Nanoparticles (MSNs) | Colloidal nature, good mass transfer properties. aip.org | Support for Pd and Au nanocatalysts in cycloisomerization reactions. aip.org |
This table provides an interactive summary of research findings. Please consult the original sources for more detailed information.
Adsorbents for Environmental Remediation and Gas Separation Technologies
This compound, particularly in its porous forms like silica gel and mesoporous silica, is a widely used adsorbent for various environmental remediation and gas separation applications. optimachem.comresearchgate.net Its high surface area, large pore volume, and chemical stability make it effective for capturing a range of pollutants from water and air. optimachem.comrsc.org
In environmental remediation, silica-based adsorbents are used to remove contaminants such as heavy metals, organic compounds, and dyes from wastewater. mdpi.commdpi.com The surface of silica can be functionalized to enhance its selectivity and adsorption capacity for specific pollutants. For example, electrospun this compound nanofibers embedded with copper-based metal-organic frameworks (MOFs) have shown significant potential for the removal of hexavalent chromium from water. mdpi.com The high surface area and porous structure of the silica nanofibers provide an excellent platform for the growth of MOF crystals, leading to a composite material with enhanced adsorption capabilities. mdpi.com
Silica aerogels, which are highly porous and have a large surface area, are also effective adsorbents for toxic organic compounds from water. researchgate.net The ability to modify the surface of silica aerogels allows for the tuning of their properties to target specific contaminants.
In the realm of gas separation, mesoporous silica is a key material for carbon capture technologies. rsc.org It can be used to adsorb carbon dioxide (CO₂) from flue gas streams and in biogas purification. rsc.org The high surface area and pore volume of mesoporous silica allow for efficient CO₂ adsorption. rsc.org To further enhance CO₂ capture, the silica surface is often functionalized with amine groups, which have a high affinity for CO₂. rsc.org These amine-functionalized silica adsorbents can selectively capture CO₂ even in the presence of other gases like nitrogen and methane. rsc.org
Silica gel, a highly porous form of this compound, is also commonly used as a desiccant to control humidity and in chromatography for separation processes. optimachem.com The versatility and effectiveness of this compound-based materials make them crucial components in technologies aimed at environmental protection and industrial gas purification.
Table 6: Applications of this compound as an Adsorbent
| SiO₂ Material | Target Application | Contaminants/Gases Removed | Key Features |
|---|---|---|---|
| Silica Gel | Dehumidification, Chromatography | Water vapor, various solutes | High porosity. optimachem.com |
| Mesoporous Silica | Carbon Capture, Gas Separation | Carbon dioxide (CO₂), Nitrogen (N₂), Methane (CH₄) | High surface area, tunable pores, can be amine-functionalized. rsc.org |
| SiO₂ Nanofibers with MOFs | Wastewater Treatment | Hexavalent Chromium (Cr(VI)) | High surface area, enhanced adsorption capacity. mdpi.com |
| Silica Aerogels | Water Purification | Toxic organic compounds | High porosity, large surface area. researchgate.net |
This table provides an interactive summary of research findings. Please consult the original sources for more detailed information.
Advanced Biomedical Materials (as material platforms)
This compound, particularly in its nanoporous forms, has emerged as a versatile platform for a range of advanced biomedical applications. Its tunable structure, high surface area, and biocompatibility make it an ideal material for tissue engineering, drug delivery, medical imaging, and diagnostics.
Scaffold Materials for Tissue Engineering and Regenerative Medicine (focus on structural design and biocompatibility as a material attribute)
In the realm of tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix, providing a temporary framework for tissue regeneration. This compound-based materials, especially bioactive glasses, are highly promising for this purpose. oulu.fi These materials are not merely inert supports; they are designed to interact with the surrounding physiological environment to promote healing and tissue growth. mdpi.com
Structural Design: The effectiveness of a scaffold is heavily dependent on its structural properties. nih.gov An ideal scaffold should possess a high degree of porosity with interconnected pores to facilitate cell migration, nutrient transport, and waste removal. medcraveonline.com For bone tissue engineering, pore sizes greater than 100 micrometers are generally considered optimal. medcraveonline.com Techniques like foam replication, thermally induced phase separation, and solid freeform fabrication are employed to create bioactive glass scaffolds with controlled porosity and pore structures. oulu.finih.gov For instance, the foam replication method can produce scaffolds with high porosity and mechanical strength suitable for bone regeneration. oulu.fi The architecture of these scaffolds can be tailored to match the mechanical properties of the target tissue, whether it be for load-bearing or non-load-bearing applications. medcraveonline.comnih.gov
Biocompatibility as a Material Attribute: Biocompatibility is a critical requirement for any material intended for implantation in the body. nih.gov this compound-based scaffolds, particularly bioactive glasses, exhibit excellent biocompatibility. mdpi.comfrontiersin.org They are not only non-toxic to cells but also bioactive, meaning they can form a direct bond with living tissue. oulu.fi This bioactivity is attributed to the formation of a hydroxyapatite-like layer on the material's surface when it comes into contact with bodily fluids. oulu.firesearchgate.net Furthermore, the degradation products of these scaffolds, such as soluble silicon and calcium ions, can stimulate cells to produce new bone tissue. researchgate.net The ability to dope (B7801613) bioactive glasses with trace elements like copper, zinc, and strontium can further enhance their biological performance, promoting healthy bone growth and angiogenesis (the formation of new blood vessels). nih.gov The combination of tailored structural design and inherent biocompatibility makes this compound-based materials powerful tools in regenerative medicine. mdpi.commdpi.com
Carriers for Advanced Delivery Systems (focus on loading capacity and controlled release mechanisms)
Mesoporous silica nanoparticles (MSNs) have garnered significant attention as carriers for advanced drug delivery systems. nih.govnih.gov Their unique properties, including a large surface area, high pore volume, and tunable pore size, make them ideal for encapsulating and delivering a wide range of therapeutic agents. frontiersin.orgresearchgate.net
Loading Capacity: The high surface area (often exceeding 700 m²/g) and large pore volume (over 1 cm³/g) of MSNs allow for a high loading capacity of drugs and other bioactive molecules. frontiersin.org Different types of MSNs, such as hollow mesoporous silica (HMS), offer even greater pore volume for increased drug loading. frontiersin.org The efficiency of drug loading can be influenced by factors such as the properties of the drug (e.g., solubility) and the surface chemistry of the nanoparticles. frontiersin.org For example, hydrophobic drugs can be effectively loaded into the pores of MSNs using non-aqueous solvents. nih.gov
Controlled Release Mechanisms: A key advantage of using MSNs for drug delivery is the ability to control the release of the encapsulated cargo. bohrium.com This can be achieved through various strategies that respond to specific internal or external stimuli. mdpi.com
The ability to precisely control the loading and release of therapeutic agents makes MSNs a highly versatile and powerful platform for advanced drug delivery. gavinpublishers.comresearchgate.net
Materials for Imaging Contrast Agents and Theranostic Platforms (focus on material composition and physical basis for contrast)
This compound nanoparticles are emerging as a valuable platform for developing advanced imaging contrast agents and theranostic systems, which combine diagnostic and therapeutic functionalities in a single agent. mdpi.comnih.gov Their biocompatibility, ease of surface modification, and ability to encapsulate various imaging and therapeutic agents make them highly suitable for these applications. nih.govnih.gov
Material Composition and Physical Basis for Contrast:
Theranostic Platforms: The true power of this compound nanoparticles lies in their potential for theranostics. gavinpublishers.comacs.org By co-encapsulating both an imaging agent and a therapeutic drug, these nanoparticles can simultaneously diagnose a disease, deliver a targeted treatment, and monitor the therapeutic response in real-time. mdpi.comacs.org For instance, Fe₃O₄@SiO₂ nanoparticles have been developed to deliver siRNA for gene therapy while also acting as an MRI contrast agent to visualize the tumor. dovepress.com This integrated approach holds immense promise for personalized medicine.
Biosensing Platforms and Diagnostic Material Components
Silicon-based materials, including this compound, are foundational to the development of a wide array of biosensors and diagnostic devices. mdpi.comresearchgate.net Their compatibility with microfabrication techniques, coupled with their unique optical and electrical properties, makes them ideal for creating sensitive and specific detection platforms. preprints.orgbohrium.com
Material Properties for Biosensing:
Types of Silicon-Based Biosensors:
The integration of silicon-based biosensors into lab-on-a-chip and point-of-care testing (POCT) devices is a rapidly advancing field. preprints.orgnih.gov These miniaturized platforms offer the potential for rapid, sensitive, and cost-effective diagnostics for a wide range of applications, from medical diagnostics to environmental monitoring. bohrium.commdpi.com
Composites and Hybrid Materials Incorporating this compound
The incorporation of this compound, often in the form of nanoparticles, into polymer matrices is a widely employed strategy to enhance the properties of the resulting composite materials. These enhancements are crucial for a variety of applications, from aerospace to everyday consumer products.
Polymer-Silicon Dioxide Composites for Enhanced Mechanical and Thermal Properties
The addition of this compound nanoparticles to polymers can lead to significant improvements in their mechanical strength and thermal stability. mdpi.com The extent of these improvements depends on factors such as the size, concentration, and dispersion of the silica nanoparticles within the polymer matrix, as well as the interfacial adhesion between the two components. tandfonline.comchimicatechnoacta.ru
Enhanced Mechanical Properties:
The table below summarizes the effect of silica nanoparticle content on the mechanical properties of a hybrid polymer composite. tandfonline.com
| Silica Nanoparticle Content (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) |
|---|---|---|
| 0 | 112.85 | 87.341 |
| 1.5 | 122.86 | 94.14 |
| 3 | 144.38 | 102.37 |
| 4.5 | 167.93 | 109.93 |
| 6 | 158.21 | 104.56 |
This table is based on data from a study on hybrid polymer composites reinforced with silica nanoparticles. The specific polymer matrix and fiber reinforcement are not detailed here. The values represent the trend of improvement with increasing silica content up to an optimal concentration.
Enhanced Thermal Properties:
The improvements in mechanical and thermal properties are largely attributed to the high surface area of the nanoparticles, which allows for strong interactions with the polymer chains, and the ability of the nanoparticles to act as physical crosslinks, restricting polymer chain mobility. mdpi.com The use of coupling agents can further improve the adhesion between the silica and the polymer, leading to even greater enhancements in the composite's performance. chimicatechnoacta.ru
Carbon-Silicon Dioxide Hybrid Systems for Advanced Functional Materials
The amalgamation of carbonaceous materials with this compound has given rise to a versatile class of hybrid systems with synergistic properties, paving the way for advanced functional materials. These composites harness the respective strengths of carbon—such as high conductivity, large surface area, and mechanical robustness—and this compound—including thermal stability, tunable porosity, and chemical inertness. csic.esmdpi.com The synthesis strategies for these hybrids are diverse, often employing methods like sol-gel processes, pyrolysis, and in-situ growth to ensure intimate mixing and strong interfacial bonding between the carbon and silica phases. csic.esmdpi.comnih.gov
A prominent area of research involves the integration of graphene and its derivatives, like graphene oxide (GO), with this compound. For instance, this compound nanoparticles can be decorated onto GO nanosheets through in-situ growth methods. nih.gov This approach utilizes the hydroxyl and carboxyl functional groups on GO as nucleation sites for the hydrolysis and polycondensation of silica precursors like tetraethyl orthosilicate (B98303) (TEOS). The resulting GO@SiO2 hybrids exhibit an increased interlayer distance between graphene sheets, which mitigates van der Waals forces and promotes better dispersion within polymer matrices. nih.gov When incorporated into materials like poly(l-lactic acid) (PLLA) bone scaffolds, these hybrids significantly enhance mechanical properties; enhancements of 30.95% in tensile strength and 66.33% in compressive strength have been reported compared to scaffolds containing GO alone. nih.gov
Another significant application of carbon-silica hybrids is in the development of functional polymer nanocomposites. By incorporating hybrid nanomaterials of this compound and graphene oxide into polymer blends, researchers have fabricated materials with enhanced optical, electrical, and biological properties. bohrium.com For example, loading a ternary polymer blend (polyacrylamide-polyvinyl pyrrolidone-polyvinyl alcohol) with SiO2-GO nanohybrids led to a notable improvement in electrical conductivity (up to 207%) and endowed the material with significant antibacterial activity against Staphylococcus aureus and Escherichia coli. bohrium.com Furthermore, carbon-silica hybrid aerogels, synthesized via rapid microwave-assisted sol-gel processes, offer controlled porosity and high specific surface areas, making them promising for applications requiring lightweight, stable, and highly porous structures. csic.es The synergy between carbon and silica in these composites creates materials where the properties can be finely tuned for a wide array of advanced applications, from tissue engineering to optoelectronics. csic.esnih.govbohrium.com
Table 1: Research Findings on Carbon-Silicon Dioxide Hybrid Systems
| Hybrid System | Synthesis Method | Key Findings | Application |
|---|---|---|---|
| Graphene Oxide@this compound (GO@SiO2) | In-situ growth of SiO2 nanoparticles on GO nanosheets | Increased interlayer distance of GO from 0.799 nm to 0.894 nm, reducing aggregation. nih.gov | Reinforcement for Poly(l-lactic acid) (PLLA) bone scaffolds, enhancing tensile and compressive strength. nih.gov |
| This compound-Graphene Oxide (SiO2-GO) in Polymer Blend | Acoustic-sonication-casting | Enhanced electrical conductivity by up to 207% and absorption by 37%. Showed significant antibacterial activity. bohrium.com | Antibacterial materials, shielding applications, optoelectronics. bohrium.com |
| Carbon-Silica Hybrid Aerogels | Microwave-assisted sol-gel process | Rapid synthesis (8 hours vs. 24 hours conventional) with tunable porosity and high stability. csic.es | Materials requiring high porosity and stability. csic.es |
Integration of this compound with Other Metal Oxides and Nanomaterials
Integrating this compound with other metal oxides and nanomaterials creates multifunctional composites that exhibit enhanced performance compared to their individual components. The high surface area, stability, and porous nature of silica make it an excellent support or matrix for a wide range of other inorganic materials. mdpi.commdpi.comresearchgate.net This strategy not only improves the dispersion of the guest nanomaterial but also can introduce new functionalities or create synergistic effects at the material interface. mdpi.com
One successful approach is the combination of metal-organic frameworks (MOFs) with silica. While MOFs possess exceptionally high porosity and specific surface area, their practical application can be limited by their relatively poor mechanical and chemical stability. mdpi.com Combining MOFs with silica enhances their stability and processability. For example, coating a copper-based MOF with a layer of silica before carbonization yields a silica-copper-carbon nanocomposite with a stable void structure suitable for electrode materials. mdpi.com Similarly, fabricating an MIL-101(Cr)-SiO2 composite results in a material with high adsorption efficiency for water vapor and significantly enhanced water stability. mdpi.com
The integration extends to a variety of metal oxides for catalytic applications. A one-step, template-free method has been developed to synthesize metal oxides such as those of Tungsten (W), Titanium (Ti), Niobium (Nb), Tantalum (Ta), Tin (Sn), and Molybdenum (Mo) homogeneously dispersed within mesoporous silica. mdpi.com These composites, like the silica-niobia (SiO2-Nb2O5) system, show an increased surface area and a higher number of acid sites compared to the pure metal oxide, leading to superior catalytic performance in reactions like the aldol (B89426) condensation of furfural (B47365) with acetone. mdpi.com The silica matrix also protects the metal oxide nanoparticles from sintering at high temperatures, thus improving the catalyst's durability. mdpi.com
Furthermore, silica is integrated with other functional nanoparticles for diverse applications. For instance, CuO-SiO2 nanocomposites synthesized via a sol-gel process have demonstrated good photocatalytic activity in degrading organic dyes like crystal violet. researchgate.net In the field of enhanced oil recovery, nanocomposites such as TiO2/SiO2 and Fe3O4/SiO2 have shown significant potential by altering interfacial tension and rock wettability, leading to higher oil production than conventional methods. researchgate.net In electronics, metal oxides with high dielectric constants, like Zirconium Dioxide (ZrO2) and Hafnium Dioxide (HfO2), are considered potential replacements for SiO2 in semiconductor transistors to reduce current leakage. malvernpanalytical.com Silica shells are also commonly used to coat metal nanoparticles, such as gold nanorods (AuNRs), to improve their chemical and thermal stability and biocompatibility for biomedical and sensing applications. scirp.org
Table 2: Research Findings on this compound Integrated with Other Nanomaterials
| Hybrid System | Synthesis Method | Key Findings | Application |
|---|---|---|---|
| Metal-Organic Framework/SiO2 (MOF/SiO2) | Various (e.g., sol-gel, coating) | Enhanced structural and water stability of MOFs. Provides structured support and improves dispersion. mdpi.com | Chromatographic separation, catalysis, biomedicine, adsorption. mdpi.com |
| Metal Oxide-Mesoporous Silica (e.g., Nb2O5-SiO2) | One-step, template-free synthesis | Increased surface area and number of acid sites. Prevents sintering of metal oxide nanoparticles. mdpi.com | Catalysis (e.g., aldol condensation), enhancing product yield and catalyst stability. mdpi.com |
| Copper Oxide-Silicon Dioxide (CuO-SiO2) | Sol-gel process | Good photocatalytic activity for the degradation of crystal violet dye. Promising antioxidant and antileishmanial activity. researchgate.net | Photocatalysis, water treatment, biomedical applications. researchgate.net |
| Titanium Dioxide/Silicon Dioxide (TiO2/SiO2) & Iron(III) Oxide/Silicon Dioxide (Fe3O4/SiO2) | Nanocomposite synthesis | Improved oil recovery by reducing interfacial tension and altering wettability. TiO2/SiO2 increased recovery by 23%. researchgate.net | Enhanced Oil Recovery (EOR). researchgate.net |
Spectroscopic Techniques for Structural and Electronic Insights
Spectroscopy offers a powerful suite of non-destructive methods to probe the fundamental properties of this compound at the atomic and molecular levels.
X-ray Absorption Near Edge Spectroscopy (XANES) for Electronic Structure Probing
X-ray Absorption Near Edge Spectroscopy (XANES) is a highly effective technique for investigating the unoccupied electronic states of this compound. aps.orgmdpi.com By analyzing the fine structure at and near the absorption edge of an element, XANES provides detailed information about the local atomic environment, including coordination number, bond angles, and the electronic density of states in the conduction band. mdpi.comarizona.edugeoscienceworld.org
In studies of SiO₂, XANES at the silicon K-edge and L-edge reveals the distribution of unoccupied Si 3s, 3p, and 3d states. arizona.edugeoscienceworld.org For instance, the analysis of various SiO₂ polymorphs, such as α-quartz and stishovite, has demonstrated that Si K- and L-edge features are systematically related to the Si coordination number, Si-O bond length, and Si-O-Si angle. arizona.edugeoscienceworld.org This allows for the unambiguous distinction between four-fold and six-fold coordinated silicon. arizona.edugeoscienceworld.org Furthermore, XANES can be used to study the electronic structure of warm dense this compound, providing insights into the transient states that occur during high-intensity laser-matter interactions. aps.org
Recent research has also utilized XANES to characterize the interface between silicon and its thermally grown oxide, a critical component in semiconductor devices. By comparing experimental spectra with ab initio calculations, researchers can probe the electronic structure and bonding arrangements at this interface. researchgate.net The technique is sensitive enough to detect subtle changes in the electronic structure, such as those induced by strain or the presence of suboxides. aip.org
Table 1: Key XANES Features and Interpretations for this compound
| Spectral Feature | Interpretation | Reference |
| Si K-edge position | Sensitive to Si coordination number and Si-O bond length. arizona.edugeoscienceworld.org | arizona.edu, geoscienceworld.org |
| Si L-edge features | Reflect the density of unoccupied Si 3s and 3d states. arizona.edugeoscienceworld.org | arizona.edu, geoscienceworld.org |
| Pre-edge peaks | Can indicate the presence of specific local symmetries and electronic transitions. mdpi.com | mdpi.com |
| Post-edge oscillations | Provide information on the distances to neighboring atoms (Extended X-ray Absorption Fine Structure - EXAFS region). mdpi.com | mdpi.com |
Electron Energy-Momentum Spectroscopy (e,2e) for Valence Band Analysis
Electron Energy-Momentum Spectroscopy, also known as (e,2e) spectroscopy, is a powerful technique for directly measuring the energy-momentum density of electrons in the valence band of materials. aps.organu.edu.au This method provides a detailed picture of the electronic band structure, revealing how the energy of electrons varies with their momentum. anu.edu.au
In the study of amorphous this compound (a-SiO₂), (e,2e) spectroscopy has been instrumental in characterizing its valence electronic structure. aps.organu.edu.au Experimental data from (e,2e) measurements on a-SiO₂ show a valence band composed of upper p-like and lower s-like bands. aps.org Specifically, the upper valence band has been measured to have a width of 10 eV and is separated by approximately 9 eV from the lower valence band, which itself exhibits a dispersion of about 2 eV. aps.org
Comparisons between experimental (e,2e) data and theoretical calculations, such as those using the ab initio linear muffin-tin orbital (LMTO) method for α-quartz, have shown very good agreement. aps.org This agreement underscores the importance of short-range order in determining the electronic structure of this compound. aps.org While there can be minor discrepancies between theoretical predictions and experimental measurements, such as the energy separation between the upper and lower valence bands, these comparisons provide valuable insights into the complex electronic nature of SiO₂. aps.org
Table 2: Valence Band Characteristics of Amorphous SiO₂ Determined by (e,2e) Spectroscopy
| Valence Band Feature | Experimental Value | Reference |
| Upper Valence Band Width | 10 eV | aps.org |
| Separation between Upper and Lower Valence Bands | 9 eV | aps.org |
| Lower Valence Band Dispersion | 2 eV | aps.org |
Infrared (IR) and Raman Spectroscopy for Network Structure and Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about the network structure and chemical bonding in this compound. tudublin.ienii.ac.jp These methods probe the vibrational modes of the Si-O-Si network, offering insights into bond angles, structural disorder, and the presence of specific functional groups. ceramic-science.comresearchgate.net
Infrared Spectroscopy (IR) is particularly sensitive to the asymmetric stretching, bending, and rocking modes of the Si-O bonds. ceramic-science.com The main absorption bands in the IR spectrum of SiO₂ are typically found around 1080 cm⁻¹ (asymmetric stretching), 800 cm⁻¹ (bending), and 450 cm⁻¹ (rocking). ceramic-science.comtu-chemnitz.de The precise position and shape of these bands are sensitive to the structural characteristics of the SiO₂ network. ceramic-science.comresearchgate.net For example, changes in the annealing temperature of silica extracted from rice husk lead to shifts in these characteristic peaks, indicating structural modifications. ceramic-science.com IR spectroscopy can also be used to study the thickness and structural properties of thin silicon oxide layers, such as the buried oxide layer in bonded silicon wafers. tu-chemnitz.de The presence of Si-OH groups, indicating water incorporation, can also be identified by a characteristic band around 935 cm⁻¹. tudublin.ie
Raman Spectroscopy is a powerful tool for analyzing the symmetric stretching modes of the Si-O-Si bridges and can be used to estimate layer thicknesses and interface quality in Si/SiO₂ superlattices. mdpi.com The Raman spectra of Si/SiO₂ heterostructures can reveal the presence of asymmetric Si-O-Si bridges near the interface, indicated by a line near 720 cm⁻¹. mdpi.com Furthermore, specific spectral features, such as a strong Raman line near 600 cm⁻¹, can be indicative of particular interface types. mdpi.com Raman spectroscopy is also effective in studying structural transformations in C-doped amorphous SiO₂ after ion irradiation, where the formation of Si-C bonds and carbon clusters can be detected. xml-journal.net
Together, IR and Raman spectroscopy provide a comprehensive view of the vibrational properties of this compound, enabling detailed analysis of its structure from bulk materials to thin films and interfaces. tudublin.ieceramic-science.commdpi.com
Table 3: Characteristic Vibrational Frequencies in SiO₂ Spectroscopy
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description | Reference |
| Si-O-Si Asymmetric Stretch | ~1075 - 1080 | - | Main absorption band in IR, sensitive to film thickness and strain. | ceramic-science.com, researchgate.net |
| Si-O-Si Bending | ~800 - 815 | - | Network vibrational bending of symmetric bonds. | ceramic-science.com |
| Si-O-Si Rocking | ~450 - 478 | - | Network rocking modes. | ceramic-science.com |
| Asymmetric Si-O-Si bridges | - | ~720 | Indicates presence near Si/SiO₂ interface. | mdpi.com |
| Si¹⁺-O_b-Si¹⁺ bridge mode | - | ~600 | Spectral feature indicating a specific interface type. | mdpi.com |
| Si-OH Stretch | ~935 | - | Indicates presence of hydroxyl groups. | tudublin.ie |
Photoluminescence Spectroscopy for Defect Characterization
Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive technique used to investigate electronic transitions and characterize defects within this compound and at its interfaces. scientific.netamazonaws.com This method involves exciting the material with photons and analyzing the emitted light, which provides information about the energy levels of defect states within the band gap. amazonaws.com
A wide variety of intrinsic and impurity-related defects can exist in SiO₂, many of which are luminescent. amazonaws.com These defects can be point defects, such as oxygen vacancies or non-bridging oxygen hole centers, and can be either charged or uncharged. amazonaws.com PL spectroscopy has been instrumental in identifying and characterizing these defects. For instance, irradiation of SiO₂ can induce various structural defects that lead to optical absorption and emission bands. amazonaws.com
In the context of the critical SiO₂/SiC interface in electronic devices, confocal photoluminescence microscopy has been employed as a fast and reliable alternative to conventional electrical characterization for mapping interface defects. scientific.net Studies have shown a correlation between PL intensity and the density of interface defects, which can be influenced by processing conditions like post-oxidation annealing temperatures. scientific.net Similarly, depth-dependent cathodoluminescence spectroscopy (CLS), a related technique using electron excitation, can distinguish between luminescence from the near-interface region of the oxide, the Si-SiO₂ interface itself, and the underlying silicon substrate. ncsu.edu Specific CLS bands at approximately 1.9 eV and 2.7 eV have been assigned to suboxide bonding defects in as-grown oxide films. ncsu.edu
Furthermore, the luminescence of SiO₂ nanoparticles has been studied, revealing that the emission is related to defects. nih.gov Spectral analysis of single SiO₂ nanoparticles has shown double-peak spectra, consisting of a narrow zero-phonon line and a broader phonon band, associated with the excitation of longitudinal optical phonons. nih.gov
Table 4: Common Photoluminescence Bands in this compound and Their Origins
| Emission Energy (eV) | Wavelength (nm) | Defect/Origin | Reference |
| ~1.9 | ~653 | Suboxide bonding defects near the Si-SiO₂ interface | ncsu.edu |
| ~2.7 | ~459 | Suboxide bonding defects in the bulk oxide film | ncsu.edu |
| Red-Orange Emission | ~590-650 | Defects in SiO₂ nanoparticles (oxidized silicon nanocrystals) | nih.gov |
| ~0.8 | ~1550 | Interfacial Si dangling bonds at the Si-SiO₂ interface | ncsu.edu |
Electron Microscopy for Morphological and Nanoscale Structural Analysis
Electron microscopy techniques are indispensable for visualizing the surface morphology and nanoscale structural features of this compound, providing direct, high-resolution imaging.
Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are powerful techniques for characterizing the surface morphology and topography of this compound materials. worldscientific.comtandfonline.com These methods use a focused beam of electrons to scan the sample surface, generating images with detailed information about surface features, particle size, and shape. worldscientific.comiust.ac.ir
SEM analysis has been used to study the surface of SiO₂ thin films, revealing that under certain deposition conditions, the surface can be smooth with particles in the nanometer range. worldscientific.com It can also be used to observe the effects of different processing parameters, such as sputtering power and time, on the film's particle size and coverage. worldscientific.com In studies of heterogeneous condensation, Environmental SEM (ESEM) has provided direct visualization of water vapor condensing on SiO₂ particles, showing that condensation preferentially occurs on protruding parts of rough particle surfaces. tandfonline.com
FE-SEM provides even greater resolution, enabling the detailed examination of nanoscale structures. dcu.ieresearchgate.net It has been used to characterize high-quality, nanoscale SiO₂ films and 3D structures formed by the thermal decomposition of polydimethylsiloxane (B3030410) (PDMS). dcu.ie Cross-sectional FE-SEM images can confirm the conformal and pinhole-free nature of these deposited layers. dcu.ie The technique is also crucial for visualizing the morphology of complex multilayer structures, such as those involving electrospun biopolymer mats and electrosprayed hydrophobic silica microparticles on paper substrates. researchgate.net Furthermore, FE-SEM is used to examine the distribution of particles on a surface, for example, phosphor particles mixed within a SiO₂ layer on a silicon substrate for solar cell applications. researchgate.net
Table 5: Applications of SEM and FE-SEM in this compound Characterization
| Technique | Application | Key Findings | Reference |
| SEM | Analysis of SiO₂ thin film surface morphology | Smooth surfaces with nanometer-sized particles can be achieved. | worldscientific.com |
| ESEM | Visualization of heterogeneous condensation | Water vapor preferentially condenses on surface protrusions of rough particles. | tandfonline.com |
| FE-SEM | Characterization of nanoscale SiO₂ films and 3D structures | Confirmed conformal, pinhole-free layers from PDMS decomposition. | dcu.ie |
| FE-SEM | Imaging of multilayer composite structures | Visualized morphology of electrospun biopolymer and electrosprayed silica on paper. | researchgate.net |
| SEM | Cross-sectional analysis of particle-loaded films | Showed distribution of phosphor particles within a SiO₂ matrix. | researchgate.net |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Defect Imaging
Transmission Electron Microscopy (TEM) and its advanced variant, High-Resolution Transmission Electron Microscopy (HRTEM), are powerful techniques for directly imaging the nanostructure of this compound. wikipedia.org TEM operates by transmitting a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the material forms an image, revealing details about the morphology, size, and distribution of nanostructures. researchgate.net For instance, TEM has been instrumental in visualizing silicon nanocrystals embedded within a this compound matrix, a material of great interest for silicon-based light-emitting devices. oup.comaip.org
HRTEM, with its ability to achieve resolutions down to the angstrom level (around 0.5 ångströms or 0.050 nm), allows for the direct imaging of the atomic lattice of crystalline this compound. wikipedia.org This capability is crucial for identifying and characterizing crystalline defects, such as dislocations and stacking faults, which can significantly influence the material's properties. In-situ HRTEM, which involves heating the sample within the microscope, has even enabled the real-time observation of the nucleation and growth of silicon nanocrystals within a SiO₂ matrix. aip.org This technique has revealed that the shape of these nanocrystals can be irregular and not perfectly spherical, a critical detail for applications in non-volatile memories and photovoltaics. aip.org Furthermore, HRTEM studies have been used to investigate defect clusters induced by electron irradiation in silicon, providing insights into the material's response to radiation. cern.ch
The contrast in TEM and HRTEM images of amorphous materials like this compound arises from differences in atomic number, density, and specimen thickness. aip.org Denser regions, for example, scatter more electrons and appear darker in the resulting image. aip.org Advanced techniques like energy-filtered TEM (EF-TEM) can enhance the contrast and provide a more accurate quantitative description by detecting both amorphous and crystalline nanostructures. oup.com
Selected Area Electron Diffraction (SAED) for Crystallographic Information
Selected Area Electron Diffraction (SAED) is a crystallographic technique performed within a TEM that provides crucial information about the crystalline structure of materials. wikipedia.org By directing the electron beam onto a specific area of the sample and observing the resulting diffraction pattern, researchers can determine the crystal structure, lattice parameters, and orientation of crystalline phases of this compound. wikipedia.orgiucr.org
A single-crystal specimen will produce a regular pattern of sharp diffraction spots, which represents a two-dimensional projection of the reciprocal crystal lattice. wikipedia.org In contrast, a polycrystalline material will generate a pattern of concentric rings, as the diffraction spots from the numerous, randomly oriented crystallites overlap. wikipedia.org SAED is invaluable for identifying different polymorphs of this compound and has been used to confirm the crystalline phase of materials prepared through various synthesis routes. researchgate.net For example, it has been used to study the crystallographic pattern and orientation of graphene grown on this compound substrates. mdpi.com The analysis of SAED patterns can sometimes be complex due to the overlap of patterns from multiple crystallites, but advanced algorithms are being developed to improve the accuracy of phase identification. iucr.orgiucr.org
Diffraction Techniques for Crystalline Structure and Phase Analysis
Diffraction techniques are fundamental for elucidating the atomic arrangement within crystalline materials and for distinguishing between different polymorphic forms of this compound.
X-ray Diffraction (XRD) and Synchrotron X-ray Diffraction for Polymorph Identification and Crystallite Size
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of this compound and determining their structural properties. When a beam of X-rays interacts with a crystalline material, it is diffracted in a specific pattern that is characteristic of the material's crystal lattice. europa.eu This allows for the unambiguous identification of different SiO₂ polymorphs, such as quartz, cristobalite, and tridymite. cdc.govasme.org XRD can also be used to distinguish between crystalline and amorphous forms of this compound.
Beyond phase identification, XRD can provide information about the size of the crystallites (or crystalline domains) within a material. The width of the diffraction peaks is inversely related to the crystallite size, a principle described by the Scherrer equation. jomardpublishing.com This is particularly useful for characterizing nanocrystalline this compound.
Synchrotron X-ray diffraction, which utilizes the highly intense and collimated X-ray beams produced by a synchrotron source, offers significantly higher resolution and sensitivity compared to conventional laboratory XRD. This enables more precise determination of lattice parameters and the detection of subtle structural changes. It has been employed to study the stability of SiO₂ phases under extreme conditions of high pressure and temperature, relevant to the Earth's deep mantle. princeton.edu In-situ synchrotron XRD has also been used to investigate the electrochemical reduction of SiO₂ to silicon in molten salts, providing real-time information on the intermediate products formed during the reaction. kyoto-u.ac.jp
| SiO₂ Polymorph | Crystal System | Typical XRD Application |
|---|---|---|
| α-Quartz | Trigonal | Phase identification in geological and industrial samples |
| α-Cristobalite | Tetragonal | Analysis of high-temperature phases and in ceramics |
| Stishovite | Tetragonal | Study of high-pressure phases |
Neutron Diffraction for Atomic Positioning and Amorphous Structure Refinement
Neutron diffraction is a powerful technique that provides complementary information to XRD for understanding the structure of this compound, particularly for amorphous (glassy) silica. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This makes neutron diffraction highly sensitive to the positions of light elements like oxygen, which can be difficult to precisely locate with XRD.
In the study of amorphous SiO₂, neutron diffraction data, often in the form of a total scattering structure factor, is used to refine structural models. bbk.ac.ukusm.edu Techniques like Reverse Monte Carlo (RMC) modeling utilize neutron diffraction data to generate three-dimensional atomic configurations that are consistent with the experimental results. bbk.ac.ukusm.edu These models have been crucial for determining key structural parameters of vitreous silica, such as the Si-O-Si bond angle distribution, which is fundamental to understanding the network topology and physical properties of the glass. bbk.ac.uk Studies combining neutron diffraction with other techniques have provided detailed insights into the local atomic arrangements in both amorphous and crystalline phases of silica. capes.gov.brmdpi.com
Surface Analysis Techniques for Interfacial Chemistry
The surface chemistry of this compound plays a critical role in a wide range of applications, from microelectronics to catalysis. Surface analysis techniques are therefore essential for characterizing the elemental composition and chemical states at the SiO₂ interface.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1 to 10 nanometers of a material's surface. brighton-science.comwikipedia.org The technique works by irradiating the surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is unique to each element and its chemical environment, providing a fingerprint of the surface composition. brighton-science.com
For this compound, XPS can readily distinguish between elemental silicon (Si⁰) and silicon in its various oxidation states, such as this compound (Si⁴⁺). wikipedia.orgbilkent.edu.traip.org This is observed as a chemical shift in the binding energy of the Si 2p peak. wikipedia.org XPS is routinely used to analyze the native oxide layer that forms on silicon wafers and to study the effects of various surface treatments. aip.orgmcmaster.caresearchgate.net For example, it can reveal the presence of different silicon suboxides (e.g., Si₂O, SiO, Si₂O₃) at the SiO₂/Si interface. wikipedia.orgresearchgate.net High-resolution XPS spectra can be deconvoluted to quantify the relative amounts of these different chemical states, providing a detailed picture of the interfacial chemistry. mcmaster.ca
| Silicon Species | Oxidation State | Approximate Si 2p Binding Energy (eV) |
|---|---|---|
| Elemental Silicon | Si⁰ | 99.0 - 100.1 |
| Silicon Suboxides | Si¹⁺, Si²⁺, Si³⁺ | Intermediate values |
| This compound | Si⁴⁺ | 102.6 - 104.1 |
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. nist.gov In the context of this compound (SiO₂), AFM is instrumental in visualizing surface morphology, determining roughness, and probing local mechanical and electrical properties. scientific.netscite.ainih.gov
The technique operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. nist.gov Interactions between the tip and the sample surface cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. This allows for the generation of a detailed topographical map. nist.gov AFM can be operated in different modes, such as contact mode and tapping mode, to suit the characteristics of the material being analyzed. nist.gov
In research, AFM has been used to study the surface topography of this compound films and coatings. For instance, it has been employed to characterize the surface of SiO₂ layers assembled on glass and quartz substrates, revealing details about the coating's structure. researchgate.net Studies have also utilized AFM to investigate the growth behavior of self-assembled monolayers on this compound substrates, showing how deposition conditions influence the topography and roughness of the resulting films. scientific.netscite.ai For example, the roughness of silane (B1218182) films deposited on SiO₂ has been shown to vary with the deposition method, with solution-phase deposition leading to island-like growth. scientific.netscite.ai
Furthermore, AFM can probe local properties beyond just topography. By using a conductive tip, it is possible to measure local electrical properties, such as charge distribution. This has been demonstrated in studies of SiO₂ films containing silicon nanocrystals, where AFM was used to inject, detect, and quantify localized charges, confirming that the nanocrystals were responsible for the charge trapping. researchgate.net The technique can also provide insights into the mechanical properties of materials, such as elasticity, by analyzing the indentation of the AFM tip into the surface. nih.gov In one study, AFM was used to perform local anodic oxidation on a silicon surface, creating stoichiometric this compound nanostructures whose dielectric properties were found to be comparable to those of thermally grown oxide. cnr.it
Below is a table summarizing representative AFM findings on this compound surfaces:
| Sample Description | Key AFM Finding | Reference |
| This compound films with Si nanocrystals | Nanocrystals are necessary for localized charging. | researchgate.net |
| Silane films on this compound substrate | Deposition method (solution vs. vapor) affects film growth and roughness. | scientific.netscite.ai |
| LbL-assembled SiO₂ coatings on glass | Characterization of surface topography and line profiles. | researchgate.net |
| AFM-induced oxidized silicon | Produces stoichiometric this compound with dielectric properties comparable to thermal oxide. | cnr.it |
| Etched silicon-dioxide film | Surface morphology confirms the presence of nanocrystals with a density of 6 x 10¹¹ cm⁻². | researchgate.net |
Particle and Pore Size Distribution Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique widely used for determining the size distribution of particles suspended in a liquid. optica.org The method is based on the principle that particles in a suspension are in constant Brownian motion, which causes fluctuations in the intensity of scattered light. optica.org By analyzing the time-dependent fluctuations of the scattered light, the diffusion coefficient of the particles can be determined, which is then related to their hydrodynamic diameter via the Stokes-Einstein equation.
In the study of this compound, DLS is frequently employed to characterize the size of nanoparticles and their aggregates in aqueous dispersions. elsevier.esscielo.org.mxfda.gov Research has shown that DLS can confirm the presence of nanosized primary particles as well as larger aggregates in commercial this compound food additives. nih.govtandfonline.com The preparation method of the dispersion, such as shaking versus sonication, can significantly affect the measured particle size distribution, with sonication generally leading to smaller average particle sizes and lower polydispersity. fda.gov
DLS measurements provide several key parameters, including the Z-average diameter (an intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. For example, in a study of fumed and precipitated silica, the Z-average diameters were found to be 156 ± 1 nm and 375 ± 1 nm, respectively, indicating different aggregation states in distilled water. mdpi.com Another study on fluorescently-labeled SiO₂ nanoparticles reported hydrodynamic sizes of 30–33 nm for 30 nm particles and 78–80 nm for 80 nm particles in various media. plos.org
It is important to note that DLS results can be influenced by the high polydispersity and the presence of large aggregates, which can skew the intensity-weighted results towards larger sizes. researchgate.neteuropa.eu Therefore, converting the intensity distribution to a number or volume distribution is often necessary for a more accurate representation of the sample. researchgate.neteuropa.eu
The following table presents representative DLS data for this compound nanoparticles from various studies:
| Sample Description | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Fumed SiO₂ in distilled water | 156 ± 1 | Not specified | mdpi.com |
| Precipitated SiO₂ in distilled water | 375 ± 1 | Not specified | mdpi.com |
| 30 nm Rubipy-SiO₂ NPs in water | 30-33 | Not specified | plos.org |
| 80 nm Rubipy-SiO₂ NPs in water | 78-80 | Not specified | plos.org |
| SiO₂ nanoparticles dispersed in deionized water | 12.80 (average diameter) | Not specified | elsevier.esscielo.org.mxelsevier.es |
The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid and porous materials. wikipedia.org It is based on the physical adsorption of a gas (commonly nitrogen at 77 K) on the material's surface. wikipedia.org The BET theory extends the Langmuir theory of monolayer adsorption to multilayer adsorption, allowing for the calculation of the monolayer capacity, from which the total surface area can be derived. wikipedia.org
The Barrett-Joyner-Halenda (BJH) analysis is a method used to calculate the pore size distribution of a material from the nitrogen desorption branch of the isotherm. nih.govnih.gov It is based on a model that relates the amount of gas desorbed from a pore at a given pressure to the pore's size. nih.gov
In the context of this compound research, BET and BJH analyses are crucial for characterizing porous silica materials like mesoporous silica nanoparticles and SBA-15. For instance, the specific surface area of quercetin-templated mesoporous silica nanoparticles was determined to be 55.227 m²/g using the BET method, with a BJH pore size of 24.312 nm and a pore volume of 0.336 cm³/g. gjesm.net In another study, the specific surface areas of precipitated and fumed SiO₂ particles were measured to be 167 ± 1 and 177 ± 1 m²/g, respectively. mdpi.com
The N₂ adsorption/desorption isotherm provides valuable information about the porosity of the material. For example, the absence of a hysteresis loop at high relative pressures in the isotherm of certain this compound nanoparticles suggests that the material is not mesoporous. elsevier.esscielo.org.mx Conversely, the pore size distribution of SBA-15, as calculated by the BJH treatment of water sorption data, has been shown to be in good agreement with results from nitrogen NLDFT analysis. nih.gov
A table summarizing BET and BJH data for different this compound materials is provided below:
| Material | Specific Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) | Reference |
| Quercetin-templated mesoporous silica | 55.227 | 24.312 | 0.336 | gjesm.net |
| Precipitated SiO₂ | 167 ± 1 | Not specified | Not specified | mdpi.com |
| Fumed SiO₂ | 177 ± 1 | Not specified | Not specified | mdpi.com |
| Monodisperse core-shell silica magnetic microspheres | Not specified | Characterized by BJH | Not specified | nih.gov |
| SBA-15 | Characterized by water sorption | Calculated by BJH | Not specified | nih.gov |
Single-Particle Inductively Coupled Plasma Mass Spectrometry (spICP-MS) is an emerging and powerful technique for the detection and characterization of nanoparticles at very low concentrations. perkinelmer.comacs.org This method introduces a highly diluted nanoparticle suspension into the ICP-MS, where each nanoparticle generates a discrete, transient signal pulse that is proportional to the mass of the element of interest within that particle. acs.org By measuring thousands of these individual events in a short time, spICP-MS can provide information on particle size distribution, particle number concentration, and the dissolved concentration of the element. perkinelmer.comacs.org
A significant challenge in the analysis of this compound nanoparticles using spICP-MS is the presence of polyatomic interferences (e.g., ¹²C¹⁶O⁺ and ¹⁴N₂⁺) that overlap with the major silicon isotope (²⁸Si). rsc.orgresearchgate.net To overcome this, tandem ICP-MS (ICP-MS/MS) with reaction gases like hydrogen (H₂) or methyl fluoride (CH₃F) can be used to achieve interference-free measurements. rsc.orgresearchgate.netspectroscopyonline.com This allows for accurate quantification of SiO₂ nanoparticles, even those smaller than 100 nm. spectroscopyonline.com
Research has demonstrated the successful application of spICP-MS for characterizing SiO₂ nanoparticles in various matrices, including food additives. nih.govtandfonline.comnist.gov Studies have confirmed the presence of nanosized SiO₂ particles (1-100 nm) in these products. nih.govtandfonline.comnist.gov The technique can also differentiate between the particulate and dissolved forms of silicon. acs.org The size detection limit for SiO₂ nanoparticles using spICP-MS has been reported to be as low as 89 nm in some studies, though this can be improved with advanced instrumentation and methods. mdpi.com For accurate size determination, knowledge of the particle's shape and composition is necessary, often requiring complementary analysis by microscopy techniques. acs.org
The following table presents findings from spICP-MS studies on this compound nanoparticles:
| Sample Type | Key spICP-MS Finding | Analytical Approach | Reference |
| SiO₂ nanoparticles (<100 nm) | Accurate size and concentration determination. | MS/MS mode with H₂ reaction gas to remove interferences. | spectroscopyonline.com |
| 50 nm SiO₂ nanoparticles | Accurate measurement by reducing interferences. | Reaction mode with short dwell times. | perkinelmer.com |
| SiO₂ nanoparticles (80-400 nm) | Detection and characterization achieved. | ICP-MS/MS with CH₃F or H₂ reaction gases. | rsc.orgresearchgate.net |
| SiO₂ food additives | Confirmed presence of nanosized particles (1-100 nm). | spICP-MS in conjunction with DLS and electron microscopy. | nih.govtandfonline.comnist.gov |
| SiO₂ nanoparticles in food | Size LOD reported as 89 nm. | Review of spICP-MS applications in food research. | mdpi.com |
Spectroscopic and Analytical Characterization
A variety of analytical techniques are employed to characterize the structure, morphology, and properties of silicon dioxide.
Future Research Directions and Emerging Trends in Silicon Dioxide Science
Innovations in Scalable and Sustainable Synthesis Methodologies for Advanced SiO₂ Materials
The demand for advanced silicon dioxide materials necessitates the development of manufacturing processes that are not only scalable but also environmentally benign. Traditional synthesis methods often rely on costly and hazardous precursors like tetraethyl orthosilicate (B98303) (TEOS) and involve energy-intensive processes. frontiersin.orge3s-conferences.org Consequently, a significant trend in current research is the shift towards "green" and sustainable synthesis strategies.
Researchers are increasingly exploring the use of natural and abundant raw materials such as rice husk, corn cobs, and pumice as silica (B1680970) sources. frontiersin.org These biogenic and mineral-based precursors offer a cost-effective and eco-friendly alternative to conventional methods. frontiersin.org For instance, an optimized alkaline leaching-sol-gel method using pumice has been shown to produce high-purity (98.52%) nanostructured silica efficiently and sustainably. frontiersin.org
The sol-gel process remains a popular and versatile technique for synthesizing SiO₂ nanoparticles, allowing for precise control over particle size, distribution, and morphology. e3s-conferences.orgrsc.org Innovations in this area include the use of surfactants or polymers as templates and the optimization of reaction conditions to tailor nanoparticle characteristics. rsc.org Other methods being investigated for their scalability and efficiency include:
Microwave-assisted synthesis: This technique enhances energy efficiency but can present challenges in equipment requirements. frontiersin.org
Flame synthesis: While offering simplicity and scalability, controlling temperature and flame stability for consistent results is a key challenge. e3s-conferences.org
Hydrothermal synthesis: This method can produce crystalline silica with controlled particle size but is energy-intensive and faces scalability limitations. frontiersin.org
The overarching goal is to develop synthesis routes that are not only economically viable for large-scale production but also align with the principles of a circular economy, minimizing environmental impact. marketresearchfuture.comresearchgate.net
Tailoring Advanced Functionalities and Multifunctional Properties at the Nanoscale
The ability to precisely control the properties of this compound at the nanoscale is unlocking a wealth of new applications. Researchers are focused on tailoring the functionalities of SiO₂ nanoparticles by manipulating their size, shape, surface chemistry, and porosity. researchgate.net
Surface functionalization is a key area of exploration. By modifying the surface of silica nanoparticles, scientists can impart specific properties such as hydrophobicity, which is crucial for developing self-cleaning surfaces for applications like solar panels. gvsu.edu For example, modifying a synthesis solution with hexamethyldisilazane (B44280) (HMDS) can create superhydrophobic coatings with water contact angles up to 155 degrees. gvsu.edu
In the realm of biomedicine, silica nanoparticles are being engineered for targeted drug delivery and bioimaging. nih.gov Their high drug loading capacity and the ability for controlled, stimuli-responsive release make them promising platforms for cancer therapy. frontiersin.org For instance, mesoporous silica nanoparticles can efficiently carry various drugs due to their porous structure. nih.gov
Furthermore, the integration of SiO₂ nanoparticles into composite materials is leading to enhanced mechanical, thermal, and optical properties. propulsiontechjournal.com In textiles, nano-silica can improve durability, provide water and oil repellency, offer UV protection, and even impart antimicrobial properties. hiyka.comnanografi.commaterialneutral.info The co-sputtering of silver nanoparticles within a this compound matrix allows for the tailoring of optical properties for advanced precision optical coatings. acs.orgresearchgate.net
Integration of Advanced Computational Modeling with Experimental Validation for Predictive Material Design
The convergence of computational modeling and experimental validation is revolutionizing the design of new this compound materials. Advanced computational techniques, such as the Finite Element Method (FEM) and Molecular Dynamics (MD), allow researchers to predict the behavior of SiO₂ at the atomic and molecular levels. propulsiontechjournal.comtandfonline.com
These modeling approaches enable the simulation of material properties under various conditions, saving time and resources compared to purely experimental approaches. propulsiontechjournal.com For example, computational studies using Density Functional Theory (DFT) are employed to investigate the stress and strain effects at Si-SiO₂ interfaces, which are critical in electronic materials. researchgate.net Such simulations can reveal insights into the chemical, mechanical, and electrical properties of these interfaces. researchgate.net
By simulating the synthesis process, researchers can develop a deeper understanding of how different parameters influence the final properties of the material. strath.ac.uk This predictive capability is crucial for designing bio-inspired silica materials with ideal characteristics for specific applications, such as carbon capture. strath.ac.uk The integration of these computational models with experimental data provides a powerful feedback loop, accelerating the development of next-generation materials with tailored functionalities. propulsiontechjournal.com
Exploration of Novel Applications in Interdisciplinary Fields and Extreme Environments
The unique properties of this compound are driving its application in a growing number of interdisciplinary fields and in environments where conventional materials fail.
Interdisciplinary Applications:
Biomedicine: Beyond drug delivery, SiO₂ nanoparticles are being explored for treating ischemic diseases by improving cell viability and for use in biosensing applications. nih.govrsc.org
Agriculture: Silica nanoparticles are being investigated for their potential in precision farming and to ameliorate the toxicity of heavy metals like cadmium in crops. e3s-conferences.orgbohrium.com
Renewable Energy: High-purity this compound is essential for the production of solar panels. gitbook.ioglobalgrowthinsights.com Innovations in self-cleaning SiO₂ coatings can improve the efficiency of solar panels by preventing the accumulation of dust and dirt. gvsu.edu
Electronics: The demand for high-purity silica continues to grow with the advancement of semiconductor manufacturing and optical fiber production. mordorintelligence.com
Extreme Environments: this compound exhibits remarkable stability under extreme conditions, making it suitable for demanding applications.
High Temperatures: Woven silica fabric, containing over 96% SiO₂, can withstand continuous operating temperatures up to 982°C (1800°F) and peak exposure up to 1650°C (3000°F). This makes it ideal for thermal shields, furnace insulation, and fire protection.
Radiation: The construction of SiO₂ coaxial cables, with a this compound dielectric and a stainless-steel jacket, makes them naturally resistant to radiation up to 100 megarads. timesmicrowave.comtimesmicrowave.com This property is critical for applications in particle accelerators and space. timesmicrowave.comtimesmicrowave.com
Hypersonic Travel: Materials containing silicon carbide form a protective this compound layer that resists chemical attack from atomic oxygen at the extreme temperatures experienced during hypersonic flight. researchgate.net
Challenges and Opportunities in the Development of Next-Generation this compound Materials
Despite the significant progress, several challenges remain in the development and application of advanced this compound materials.
Challenges:
Scalability and Cost: While sustainable synthesis methods are promising, scaling them up for industrial production while maintaining cost-effectiveness remains a significant hurdle. frontiersin.org
Material Complexity and Control: Achieving precise control over nanoparticle properties during synthesis can be complex, and issues like particle agglomeration can negatively affect performance. bohrium.commdpi.com
Integration and Compatibility: Seamlessly integrating SiO₂ nanomaterials into various matrices and systems without compromising their functionality or the integrity of the host material is a continuing challenge. propulsiontechjournal.com
Long-Term Stability and Safety: Ensuring the long-term stability and biocompatibility of silica-based materials, especially in biomedical applications, requires further research and standardized testing protocols. e3s-conferences.org
Opportunities:
Nanotechnology and Advanced Manufacturing: The continued advancement in nanotechnology and manufacturing processes will create new avenues for producing highly tailored SiO₂ materials with unprecedented properties. gitbook.io
Sustainability and Circular Economy: The focus on green chemistry and the use of abundant, natural resources for silica production presents a major opportunity for sustainable material development. marketresearchfuture.comresearchgate.net
Growing Market Demand: The increasing demand for high-performance materials in key sectors like electronics, healthcare, and renewable energy will continue to drive innovation in this compound research. factmr.com
Interdisciplinary Collaboration: The inherently interdisciplinary nature of materials science fosters collaboration between chemists, physicists, biologists, and engineers, which is essential for tackling complex challenges and unlocking novel applications. nih.gov
The future of this compound science is bright, with ongoing research poised to deliver materials that are more sustainable, functional, and adaptable to the needs of a technologically advancing world.
Q & A
Q. How do researchers distinguish between amorphous and crystalline SiO₂ phases using spectroscopic techniques?
- Methodological Answer: Employ XRD for crystallinity detection (sharp peaks at ~20–26° 2θ for quartz) and FTIR for bonding analysis (Si-O-Si stretching at 1075 cm⁻¹). Raman spectroscopy can differentiate amorphous (broad band at 440 cm⁻¹) vs. crystalline (sharp peaks) phases. Pair with TEM for nanoscale structural validation .
Q. What safety protocols are essential for handling SiO₂ nanoparticles in laboratory settings?
- Methodological Answer: Use fume hoods for aerosol prevention, wear NIOSH-certified N95 respirators, and implement wet handling methods to minimize dust. Monitor airborne silica levels (<0.025 mg/m³ per OSHA) and follow OSHA 29 CFR §1910.1053 guidelines. Characterize particle toxicity via in vitro assays (e.g., MTT for cytotoxicity) .
Advanced Research Questions
Q. How does the Deal-Grove model explain discrepancies in SiO₂ thermal oxidation kinetics under varying conditions?
- Methodological Answer: The model accounts for linear-parabolic growth, where oxide thickness (𝑥) follows 𝑥² + 𝐴𝑥 = 𝐵(𝑡 + 𝜏). Variables include temperature (700–1300°C), partial pressure (0.1–1 atm O₂/H₂O), and interfacial reaction vs. diffusion dominance. For thin oxides (<30 nm), the linear rate dominates; parabolic behavior emerges for thicker layers. Validate using ellipsometry and SIMS profiles .
Q. What systematic approaches resolve contradictions in reported activation energies (27–100 kcal/mol) for SiO₂ dry oxidation?
- Methodological Answer: Conduct meta-analysis of datasets, controlling for experimental variables (e.g., substrate doping, gas purity). Use Arrhenius plots to isolate temperature-dependent regimes and account for space-charge effects at Si/SiO₂ interfaces. Cross-validate with ab initio simulations (e.g., DFT for oxygen diffusion barriers) .
Q. How can SiO₂-based liquisolid systems enhance the dissolution kinetics of poorly soluble APIs?
- Methodological Answer: Optimize carrier-coating ratios (e.g., microcrystalline cellulose:SiO₂ = 20:1) and solvent loading (≤52% w/w). Use mixture experimental design to assess flowability (Carr’s index) and dissolution profiles (USP apparatus). Validate via in vitro-in vivo correlation (IVIVC) studies .
Methodological & Reproducibility Considerations
Q. What steps ensure experimental reproducibility in SiO₂ synthesis and characterization?
- Methodological Answer: Document precursor purity (≥99.9%), solvent batch IDs, and instrument calibration (e.g., XRD using NIST SRM 640c). Adhere to MIAMI guidelines for nanoparticle reporting. Share raw data (e.g., .cif files for crystallography) in supplementary materials .
Q. How should researchers analyze secondary data on SiO₂ environmental impacts (e.g., soil adsorption studies)?
- Methodological Answer: Apply PRISMA frameworks for systematic reviews. Extract data from peer-reviewed repositories (e.g., ICPSR), normalize for pH/ionic strength, and perform multivariate regression to isolate SiO₂-specific effects. Use GeoBPM for spatial modeling .
Emerging Research Frontiers
Q. What computational models predict SiO₂ interactions with biological membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
